molecular formula C25H20N6O B8064691 IN-1130 CAS No. 940003-47-4

IN-1130

Cat. No.: B8064691
CAS No.: 940003-47-4
M. Wt: 420.5 g/mol
InChI Key: RYKSGWSKILPDDY-UHFFFAOYSA-N
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Description

IN-1130 is a useful research compound. Its molecular formula is C25H20N6O and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868612-83-3
Record name IN-1130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN-1130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

IN-1130: A Deep Dive into its Mechanism of Action as a Selective ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, notably fibrosis and cancer metastasis.[2][5] this compound has demonstrated significant therapeutic potential in preclinical models by effectively suppressing renal fibrosis and inhibiting breast cancer lung metastasis.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy, supported by experimental data and methodologies.

Core Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Axis

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain.[5] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated Smad proteins, Smad2 and Smad3.[3] These phosphorylated Smads form a complex with the common mediator Smad, Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell migration.[3][4]

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK5.[1][2] By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[2][5] This inhibition leads to a reduction in the expression of pro-fibrotic and pro-metastatic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 ValueReference
ALK5-mediated Smad3 phosphorylationKinase Assay5.3 nM[1][2]
ALK5 phosphorylation of caseinKinase Assay36 nM[1]
p38α mitogen-activated protein kinaseKinase Assay4.3 μM[1]

Table 2: Cellular Activity of this compound

Cell LineTreatmentEffectConcentrationTimeReference
HepG2, 4T1TGF-β stimulationInhibition of Smad2 phosphorylation and nuclear translocation0.5, 1 µM2 hours[1]
MCF10ATGF-β stimulationRestoration of E-cadherin expression1 µM72 hours[1]
MCF10ATGF-β stimulationInhibition of MMP mRNA expression and gelatinolytic activity1 µM72 hours[1]
MDA-MB-231, NMuMG, MCF10ATGF-β stimulationInhibition of cell mobility and invasion1 µM (pretreated for 30 min)-[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentKey FindingsDosing RegimenReference
Rat Unilateral Ureteral Obstruction (UUO)This compoundDecreased TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts; reduced interstitial nephritis and fibrosis10, 20 mg/kg/day (IP) for 14 days[1][2]
MMTV/c-Neu Transgenic Mice (Breast Cancer)This compoundInhibition of breast cancer metastasis to the lungs40 mg/kg (IP) 3 times per week for 3 weeks[1]

Signaling Pathway and Experimental Workflow Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binds ALK5 ALK5 TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Fibrosis, Metastasis) Smad_complex->Transcription Translocates & Regulates This compound This compound This compound->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

ALK5_Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_ALK5 Recombinant ALK5 Enzyme Incubation Incubate ALK5, Substrate, This compound, and ATP Recombinant_ALK5->Incubation Substrate Substrate (e.g., Smad3 peptide, Casein) Substrate->Incubation ATP ATP (γ-32P-ATP or unlabeled) ATP->Incubation IN1130_dilutions Serial dilutions of this compound IN1130_dilutions->Incubation Stop_reaction Stop Reaction Incubation->Stop_reaction Measure_phosphorylation Measure Substrate Phosphorylation (e.g., Autoradiography, Luminescence) Stop_reaction->Measure_phosphorylation IC50_determination Determine IC50 value of this compound Measure_phosphorylation->IC50_determination

Caption: General workflow for an in vitro ALK5 kinase inhibition assay.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_cells Seed cells (e.g., HepG2, 4T1) in culture plates Pretreat_IN1130 Pre-treat with this compound at various concentrations Seed_cells->Pretreat_IN1130 Stimulate_TGFb Stimulate with TGF-β Pretreat_IN1130->Stimulate_TGFb Cell_lysis Cell Lysis Stimulate_TGFb->Cell_lysis Immunofluorescence Immunofluorescence for Smad2/3 nuclear translocation Stimulate_TGFb->Immunofluorescence Functional_assays Functional Assays (Migration, Invasion) Stimulate_TGFb->Functional_assays Western_blot Western Blot for pSmad2/3 Cell_lysis->Western_blot

References

IN-1130: A Potent and Selective ALK5 Inhibitor for Fibrosis and Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a novel, small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By selectively targeting ALK5, this compound effectively blocks the canonical Smad2/3 signaling pathway, a critical mediator of fibrosis and cellular processes involved in cancer metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The data presented herein demonstrates the potential of this compound as a valuable research tool and a promising therapeutic candidate for fibroproliferative diseases and certain cancers.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway plays a paradoxical role in cellular regulation, acting as a tumor suppressor in the early stages of cancer but promoting tumor progression and metastasis in advanced stages. A key function of TGF-β is its potent induction of fibrosis, the excessive accumulation of extracellular matrix (ECM) that can lead to organ dysfunction. Central to TGF-β's fibrotic and pro-metastatic activities is the activation of its type I receptor, ALK5. Upon ligand binding, ALK5 phosphorylates the downstream signaling proteins Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes involved in ECM production and epithelial-mesenchymal transition (EMT).

Given the central role of ALK5 in these pathological processes, its inhibition represents a compelling therapeutic strategy. This compound has emerged as a highly potent and selective inhibitor of ALK5, demonstrating significant anti-fibrotic and anti-metastatic effects in a variety of preclinical models. This document serves as a technical resource for researchers, providing detailed information on the properties and applications of this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound with the following characteristics:

PropertyValueReference
IUPAC Name 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl]methyl]benzamide[1]
Molecular Formula C₂₅H₂₀N₆O[1]
Molecular Weight 420.47 g/mol [1][2]
CAS Number 868612-83-3[1][3]
Appearance Yellow to light amber viscous liquid[4]
Solubility Soluble in DMSO[3][5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade that leads to the transcription of pro-fibrotic and pro-metastatic genes.[6]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex complexes with Smad4 Smad4 Smad4->SmadComplex DNA DNA SmadComplex->DNA translocates to nucleus & binds to IN1130 This compound IN1130->ALK5 inhibits Transcription Gene Transcription (Fibrosis, EMT) DNA->Transcription regulates

Figure 1. TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for ALK5 with an IC₅₀ in the low nanomolar range.[5][6][7] It also exhibits excellent selectivity against a panel of other kinases.[2][6]

TargetAssayIC₅₀Reference
ALK5 ALK5-mediated Smad3 phosphorylation5.3 nM[5][6][7]
ALK5 ALK5 phosphorylation of casein36 nM[5][7]
p38α MAPK Kinase activity4.3 µM[5][7]

This compound was found to be highly selective for ALK5 when tested against a panel of 27 other serine/threonine and tyrosine kinases at a concentration of 5 µM.[3]

In Vivo Efficacy

This compound has shown significant efficacy in various animal models of disease.

Disease ModelAnimalDosing RegimenKey FindingsReference
Renal Fibrosis (UUO) Rat10 and 20 mg/kg/day, IP, for 7 and 14 daysReduced interstitial fibrosis, decreased collagen deposition (hydroxyproline content), and suppressed pSmad2, α-SMA, and fibronectin expression.[6]
Peyronie's Disease Rat5 mg/kg, intralesional injection, on days 30 and 37 post-disease inductionInduced regression of fibrotic plaques, corrected penile curvature, reduced inflammatory cell infiltration, and decreased pSmad2/3 expression.[8]
Breast Cancer Lung Metastasis MMTV/c-Neu Transgenic Mouse40 mg/kg, IP, 3 times per weekInhibited lung metastasis from primary breast cancer.[2][5]

Experimental Protocols

ALK5 Kinase Inhibition Assay (In Vitro)

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on ALK5 kinase.

  • Reagents and Materials:

    • Recombinant human ALK5 (TGF-βRI) kinase domain

    • Recombinant human Smad3 protein (substrate)

    • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

    • This compound (dissolved in DMSO)

    • 96-well plates

    • Phosphocellulose paper or other capture method for phosphorylated substrate

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase reaction buffer.

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the ALK5 enzyme and Smad3 substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP if using the radiometric method). The final ATP concentration should be at or below the Km for ALK5 to ensure accurate IC₅₀ determination.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's instructions for the specific detection reagent.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.

Cell-Based Smad2/3 Phosphorylation Assay

This protocol describes the evaluation of this compound's ability to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.

  • Reagents and Materials:

    • Cell line responsive to TGF-β (e.g., HepG2, HaCaT, or primary fibroblasts)

    • Cell culture medium and serum

    • Recombinant human TGF-β1

    • This compound (dissolved in DMSO)

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and appropriate secondary antibodies.

    • Western blotting or ELISA reagents and equipment.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of Smad2 and Smad3 using Western blotting or a specific phospho-Smad2/3 ELISA kit.

    • For Western blotting, probe the membrane with anti-phospho-Smad2/3 antibodies, then strip and re-probe with anti-total Smad2/3 antibodies to confirm equal loading.

    • Quantify the band intensities and express the results as a ratio of phosphorylated to total Smad2/3.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Rats

This in vivo model is used to assess the anti-fibrotic efficacy of this compound.

UUO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis Acclimatization Acclimatization of Rats Randomization Randomization into Groups (Sham, UUO + Vehicle, UUO + this compound) Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Surgery Ligation of Left Ureter (UUO) or Sham Operation Anesthesia->Surgery Treatment Daily IP Injection: Vehicle or this compound (10 or 20 mg/kg) Surgery->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Sacrifice Sacrifice at Day 7 or 14 Monitoring->Sacrifice KidneyHarvest Harvest Kidneys Sacrifice->KidneyHarvest Histology Histological Analysis (H&E, Masson's Trichrome) KidneyHarvest->Histology IHC Immunohistochemistry (α-SMA, Fibronectin, pSmad2) KidneyHarvest->IHC Biochemistry Hydroxyproline Assay for Collagen KidneyHarvest->Biochemistry mRNA RT-qPCR for Fibrotic Markers KidneyHarvest->mRNA

Figure 2. Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).

    • Make a midline abdominal incision to expose the left kidney and ureter.

    • Isolate the left ureter and ligate it at two points with silk suture.

    • For sham-operated animals, the ureter is mobilized but not ligated.

    • Close the incision in layers.

    • Administer this compound or vehicle daily via intraperitoneal (IP) injection.

    • At the end of the study period (e.g., 7 or 14 days), euthanize the animals and harvest the kidneys.

    • One kidney is fixed in formalin for histological analysis, and the other is snap-frozen for biochemical and molecular analyses.

Hydroxyproline Assay for Collagen Quantification

This assay measures the hydroxyproline content in tissue homogenates as an index of collagen deposition.

  • Reagents and Materials:

    • Kidney tissue homogenate

    • Concentrated hydrochloric acid (HCl)

    • Chloramine-T solution

    • Perchloric acid

    • p-Dimethylaminobenzaldehyde (DMAB) solution

    • Hydroxyproline standard

    • Heating block or oven

    • Spectrophotometer

  • Procedure:

    • Hydrolyze a known weight of kidney tissue in 6 M HCl at 110-120°C for 18-24 hours.

    • Neutralize the hydrolysate with NaOH.

    • Add Chloramine-T solution to oxidize the hydroxyproline and incubate at room temperature.

    • Add perchloric acid to stop the oxidation reaction.

    • Add DMAB solution and incubate at 60-65°C to develop the color.

    • Read the absorbance at 550-560 nm.

    • Prepare a standard curve using known concentrations of hydroxyproline.

    • Calculate the hydroxyproline concentration in the samples from the standard curve and express the results as µg of hydroxyproline per mg of wet tissue weight.

Conclusion

This compound is a potent and highly selective inhibitor of ALK5 that effectively blocks the pro-fibrotic and pro-metastatic TGF-β signaling pathway. Its demonstrated efficacy in preclinical models of renal fibrosis, Peyronie's disease, and breast cancer metastasis highlights its value as a research tool for investigating the roles of ALK5 in various pathologies. The detailed protocols provided in this guide are intended to facilitate the further exploration of this compound's therapeutic potential by the scientific community.

IN1130_MoA_Summary IN1130 This compound ALK5 ALK5 Kinase IN1130->ALK5 Inhibits pSmad Smad2/3 Phosphorylation ALK5->pSmad Mediates GeneTxn Pro-fibrotic & Pro-metastatic Gene Transcription pSmad->GeneTxn Induces Fibrosis Fibrosis GeneTxn->Fibrosis Leads to Metastasis Metastasis GeneTxn->Metastasis Leads to

References

The Role of IN-1130 in the TGF-β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IN-1130, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its interaction with the signaling cascade. This document is intended to serve as a comprehensive resource for professionals engaged in fibrosis research, oncology, and drug development.

Introduction to the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] This pathway plays a central role in embryonic development and adult tissue homeostasis.[2] Dysregulation of TGF-β signaling is a key driver in the pathogenesis of various diseases, particularly in promoting fibrosis and cancer progression.[3]

The canonical signaling cascade is initiated when a TGF-β ligand binds to a TGF-β type II receptor (TGFβRII), a serine/threonine kinase.[1][2] This binding recruits and forms a heterotetrameric complex with a TGF-β type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[2] Within this complex, the constitutively active TGFβRII phosphorylates and activates the GS domain of ALK5. The activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-activated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in processes like extracellular matrix deposition and epithelial-mesenchymal transition (EMT).[2][3][4]

This compound: A Selective ALK5 Kinase Inhibitor

This compound is a novel, small molecule inhibitor specifically designed to target the kinase activity of ALK5.[5][6] By selectively inhibiting ALK5, this compound effectively blocks the TGF-β signaling cascade at a critical juncture, preventing the downstream phosphorylation of SMAD2 and SMAD3.[5][7] Its high selectivity minimizes off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.[5][8]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the ATP-binding site within the kinase domain of the ALK5 receptor. This action prevents the receptor from phosphorylating its primary downstream targets, SMAD2 and SMAD3. The direct consequences of ALK5 inhibition by this compound include:

  • Inhibition of SMAD Phosphorylation: this compound potently blocks the phosphorylation of SMAD2 and SMAD3, which is the pivotal activation step in the canonical TGF-β pathway.[5][7]

  • Prevention of SMAD Nuclear Translocation: By inhibiting SMAD phosphorylation, this compound subsequently prevents the formation of the SMAD2/3-SMAD4 complex and its translocation into the nucleus.[4][9]

  • Downregulation of Fibrotic and Metastatic Genes: The ultimate outcome is the suppression of TGF-β-induced gene transcription. This leads to a reduction in the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen, and fibronectin.[5] In cancer models, it inhibits the expression of genes associated with EMT and metastasis, such as matrix metalloproteinases (MMPs).[4][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binding ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Nuclear Translocation IN1130 This compound IN1130->ALK5 Inhibition

TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values.

Target/ProcessIC₅₀ ValueReference(s)
ALK5-mediated Smad3 Phosphorylation5.3 nM[5][9][10]
ALK5 Phosphorylation of Casein36 nM[9][10]
p38α Mitogen-Activated Protein (MAP) Kinase4.3 µM[9][10]

These data highlight the potent and selective nature of this compound for ALK5 over other kinases like p38α MAPK.

Therapeutic Applications and Preclinical Evidence

Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models.

Renal Fibrosis

In a rat model of unilateral ureteral obstruction (UUO), a standard model for renal fibrosis, this compound administration significantly suppressed the fibrogenic process.[5][6] Treatment with this compound resulted in:

  • Reduced interstitial fibrosis, tubular atrophy, and inflammatory cell infiltration.[5][11]

  • Decreased levels of TGF-β1 mRNA and phosphorylated Smad2.[5]

  • Significant reduction in total kidney collagen content.[5]

  • Suppressed expression of α-SMA and fibronectin.[5]

Cancer Metastasis

TGF-β is a known promoter of late-stage cancer progression and metastasis, particularly through the induction of EMT.[4] Studies have shown that this compound can block breast cancer lung metastasis.[4][9] In both human and mouse mammary cancer cell lines, this compound:

  • Inhibited TGF-β-induced EMT and morphological changes.[4]

  • Blocked cancer cell migration and invasion.[4]

  • Reduced the expression and activity of MMP-2 and MMP-9.[4]

  • Prolonged the lifespan of tumor-bearing mice in a 4T1 xenograft model without affecting primary tumor size.[4]

Peyronie's Disease

In a rat model where Peyronie's disease was induced by TGF-β1 expression, this compound treatment promoted the regression of fibrotic plaques and corrected penile curvature.[7][12] This was associated with reduced inflammatory cell infiltration and decreased nuclear expression of phospho-Smad2/3.[7][12]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of this compound.

In Vitro ALK5 Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on ALK5 kinase activity.

  • Methodology:

    • The purified kinase domain of recombinant ALK5 is incubated in a reaction buffer.

    • A kinase substrate (e.g., casein or a specific peptide substrate for Smad3) and γ-³²P-ATP are added to the reaction.[5][9]

    • Varying concentrations of this compound are added to the reaction wells to determine a dose-response curve.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE and visualized by autoradiography, or quantified using a scintillation counter.

    • The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the ALK5 kinase activity.[5]

Cell-Based SMAD Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

  • Methodology:

    • Cultured cells (e.g., HepG2, 4T1, or MCF10A) are serum-starved to reduce basal signaling.[9]

    • Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours).[9]

    • Cells are then stimulated with a known concentration of recombinant TGF-β1 to induce SMAD phosphorylation.

    • After stimulation, cell lysates are prepared.

    • The levels of phosphorylated SMAD2 (pSmad2) and total SMAD2 are quantified using Western blotting with specific antibodies.

    • Densitometry is used to quantify the ratio of pSmad2 to total Smad2, allowing for the determination of the inhibitory effect of this compound.

Animal Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
  • Objective: To evaluate the in vivo efficacy of this compound in a model of renal fibrosis.

  • Methodology:

    • Unilateral ureteral obstruction (UUO) is surgically induced in rats or mice by ligating the left ureter.

    • Animals are randomly assigned to treatment groups: a vehicle control group (e.g., saline) and this compound treatment groups (e.g., 10 and 20 mg/kg/day).[5]

    • This compound or vehicle is administered daily via a specified route, such as intraperitoneal (IP) injection, for the duration of the study (e.g., 7 or 14 days).[5][9]

    • At the end of the study, animals are euthanized, and the obstructed kidneys are harvested.

    • Kidney tissues are analyzed for markers of fibrosis. This includes histopathological analysis (e.g., Masson's trichrome staining for collagen), immunohistochemistry for α-SMA and fibronectin, and quantitative analysis of total collagen via hydroxyproline content measurement.[5][8]

    • Molecular analysis, such as Western blotting for pSmad2 and qRT-PCR for TGF-β1 and collagen mRNA, is also performed on kidney tissue lysates.[5]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Endpoint Analysis Kinase_Assay Biochemical Kinase Assay (Recombinant ALK5) Cell_Assay Cell-Based Assays (e.g., Smad Phosphorylation) Kinase_Assay->Cell_Assay Confirms Cellular Activity Animal_Model Disease Model (e.g., UUO Rats for Fibrosis) Cell_Assay->Animal_Model Demonstrates In Vivo Candidacy PKPD Pharmacokinetics & Pharmacodynamics Animal_Model->PKPD Inform Dosing Analysis Histology, IHC, Western Blot, qRT-PCR, Biomarkers Animal_Model->Analysis Efficacy Assessment PKPD->Analysis

General experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the ALK5 receptor kinase. By effectively blocking the TGF-β/SMAD signaling axis, it demonstrates significant anti-fibrotic and anti-metastatic properties in a range of preclinical models. The robust dataset supporting its mechanism of action and in vivo efficacy establishes this compound as a valuable pharmacological tool for investigating TGF-β signaling and as a strong candidate for further therapeutic development in fibrotic diseases and oncology.

References

IN-1130: A Technical Overview of its Exploratory Studies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). Exploratory preclinical studies have highlighted its potential as an anti-cancer agent, primarily through its ability to modulate the tumor microenvironment and inhibit key processes in cancer progression, such as epithelial-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of the existing preclinical data on this compound in oncology, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects by targeting ALK5, a critical serine/threonine kinase that acts as the primary receptor for TGF-β. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the intracellular signaling molecules Smad2 and Smad3. This phosphorylation event triggers the formation of a complex between the phosphorylated Smads and Smad4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in a wide array of cellular processes that can contribute to cancer progression, including cell growth, differentiation, apoptosis, and EMT.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the downstream signaling cascade.[1][2] This inhibition of TGF-β signaling underlies its potential therapeutic effects in oncology.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII Binds ALK5 ALK5 TβRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex pSmad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., EMT factors) Smad_complex->Gene_transcription Translocates & Regulates IN1130 This compound IN1130->ALK5 Inhibits

Figure 1: Simplified signaling pathway of TGF-β and the mechanism of action of this compound.

Quantitative In Vitro Efficacy Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Target Assay IC50 Reference
ALK5ALK5-mediated Smad3 phosphorylation5.3 nM[1]
ALK5Casein phosphorylation36 nM[1]
p38α MAPKKinase activity4.3 µM[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

Cell Line Treatment Effect Reference
HepG20.5, 1 µM this compound for 2 hoursInhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[1]
4T10.5, 1 µM this compound for 2 hoursInhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[1]
MCF10A1 µM this compound for 72 hoursRestoration of TGF-β-mediated decrease in E-cadherin protein expression.[1]
MCF10A1 µM this compound for 72 hoursInhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity.[1]
MDA-MB-2311 µM this compound (pretreated for 30 min)Inhibition of TGF-β-induced cell mobility and invasion.[1]
NMuMG1 µM this compound (pretreated for 30 min)Inhibition of TGF-β-induced cell mobility and invasion.[1]

Table 2: In Vitro Cellular Effects of this compound in Oncology-Relevant Models.

Preclinical In Vivo Efficacy

The anti-cancer potential of this compound has been evaluated in a preclinical model of breast cancer metastasis.

Animal Model Treatment Regimen Key Findings Reference
MMTV/c-Neu mice (spontaneous breast cancer model)40 mg/kg this compound, intraperitoneally, 3 times per week for 3 weeksInhibition of breast cancer metastasis to the lungs.[1]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model.

Experimental Protocols

The following sections provide an overview of the methodologies used in the exploratory studies of this compound. These are generalized protocols based on the available information and standard laboratory practices.

ALK5 Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of ALK5.

Kinase_Assay_Workflow cluster_workflow ALK5 Kinase Assay Workflow start Start reagents Combine: - Recombinant ALK5 enzyme - Substrate (e.g., Smad3 or Casein) - ATP (radiolabeled or with detection antibody) - this compound (various concentrations) start->reagents incubation Incubate at 30°C reagents->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detection Detect Phosphorylation (e.g., autoradiography, ELISA, or luminescence) stop_reaction->detection analysis Calculate IC50 detection->analysis end End analysis->end

Figure 2: Generalized workflow for an in vitro ALK5 kinase assay.

Methodology:

  • Reagents: Recombinant human ALK5 kinase domain, substrate (e.g., recombinant Smad3 protein or casein), ATP (often [γ-32P]ATP for radioactive detection or unlabeled ATP for antibody-based detection), kinase assay buffer, and serial dilutions of this compound.

  • Procedure: The kinase reaction is initiated by combining the ALK5 enzyme, substrate, and this compound in the kinase assay buffer. The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate Mg2+, which is essential for kinase activity.

  • Detection: The extent of substrate phosphorylation is measured. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity. For non-radioactive methods, a phosphorylation-specific antibody is used in an ELISA or a luminescence-based assay format.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot for Smad2 Phosphorylation

This method is used to assess the effect of this compound on TGF-β-induced Smad2 phosphorylation in cultured cells.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HepG2, 4T1) are cultured to a suitable confluency. They are then pre-treated with this compound at various concentrations for a specified time (e.g., 2 hours) before stimulation with TGF-β.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2). A separate blot is often performed with an antibody against total Smad2 as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Cell Migration and Invasion Assays

These assays evaluate the impact of this compound on the migratory and invasive potential of cancer cells, which are key features of metastasis.

Migration_Invasion_Assay cluster_workflow Cell Migration/Invasion Assay Workflow start Start seed_cells Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion) start->seed_cells add_agents Add this compound and TGF-β to the media seed_cells->add_agents chemoattractant Place chemoattractant (e.g., serum) in the lower chamber add_agents->chemoattractant incubation Incubate for a defined period (e.g., 24-48 hours) chemoattractant->incubation remove_non_migrated Remove non-migrated cells from the top of the insert incubation->remove_non_migrated stain_and_count Stain and count migrated/invaded cells on the bottom of the insert remove_non_migrated->stain_and_count end End stain_and_count->end

Figure 3: General workflow for Transwell migration and invasion assays.

Methodology:

  • Assay Setup: Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in serum-free media containing TGF-β and different concentrations of this compound.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell movement.

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion through the membrane.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of cells is compared between the different treatment groups.

Conclusion and Future Directions

The exploratory studies of this compound in oncology provide a strong preclinical rationale for its further development. Its potent and selective inhibition of ALK5 translates into the effective blockade of the pro-tumorigenic effects of TGF-β signaling, particularly in the context of metastasis. The in vitro and in vivo data demonstrate that this compound can inhibit key steps of the metastatic cascade, including EMT, cell migration, and invasion.

To advance the clinical translation of this compound, future research should focus on:

  • Broadening the Scope: Evaluating the efficacy of this compound in a wider range of cancer types where TGF-β signaling is known to be a driver of disease progression.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, where TGF-β is implicated in treatment resistance.

  • Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

  • Clinical Evaluation: As of the current literature review, there is no publicly available information on clinical trials of this compound in oncology. The initiation of well-designed clinical studies will be crucial to determine its safety and efficacy in cancer patients.

References

IN-1130: A Technical Guide for Investigating Epithelial-to-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and fibrosis. This document details quantitative data on its efficacy, experimental protocols for its use, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its biological effects by targeting ALK5, a key receptor in the TGF-β signaling pathway. The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of downstream signaling molecules, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in EMT.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][5] This blockade of Smad activation effectively halts the downstream signaling cascade, leading to the suppression of EMT.

dot

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binding ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex EMT_genes EMT Target Gene Transcription Smad_complex->EMT_genes Nuclear Translocation & Gene Regulation IN1130 This compound IN1130->ALK5 Inhibition

Caption: this compound inhibits the TGF-β/ALK5 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Parameter Value Assay Reference
IC50 (ALK5-mediated Smad3 phosphorylation) 5.3 nMKinase Assay[1][2]
IC50 (ALK5 phosphorylation of casein) 36 nMKinase Assay[2]
IC50 (p38α mitogen-activated protein kinase) 4.3 µMKinase Assay[2]

Table 1: Inhibitory Concentrations of this compound.

Cell Line Treatment Effect Reference
HepG20.5 - 1 µM this compoundInhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[2]
4T10.5 - 1 µM this compoundInhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[2]
MCF10A1 µM this compoundRestoration of TGF-β-mediated decrease in E-cadherin protein expression.[2]
MCF10A1 µM this compoundInhibition of TGF-β-induced MMPs mRNA expression.[2]
MDA-MB-2311 µM this compoundInhibition of TGF-β-induced cell mobility and invasion.[2]
NMuMG1 µM this compoundInhibition of TGF-β-induced cell mobility and invasion.[2]

Table 2: In Vitro Effects of this compound on EMT-related processes.

Experimental Protocols

Detailed methodologies for key experiments investigating the effect of this compound on EMT are provided below.

Western Blot Analysis of EMT Markers

This protocol is for the detection of changes in protein expression of EMT markers such as E-cadherin and vimentin.

dot

start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection analysis Data Analysis detection->analysis start Cell Seeding & Treatment fix Fixation start->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary mount Mounting & Imaging secondary->mount cluster_migration Wound Healing (Scratch) Assay cluster_invasion Transwell Invasion Assay m1 Create Monolayer m2 Create Scratch m1->m2 m3 Treat with this compound m2->m3 m4 Image & Measure Wound Closure m3->m4 i1 Coat Insert with Matrigel i2 Seed Cells in Insert i1->i2 i3 Add Chemoattractant & this compound i2->i3 i4 Incubate i3->i4 i5 Stain & Count Invaded Cells i4->i5

References

IN-1130: A Deep Dive into its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IN-1130 has emerged as a potent and highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). This technical guide provides a comprehensive overview of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Selectivity Profile

This compound demonstrates high affinity for its primary target, ALK5, with a half-maximal inhibitory concentration (IC50) of 5.3 nM for ALK5-mediated Smad3 phosphorylation and 36 nM for the phosphorylation of casein by ALK5.[1] Its selectivity has been assessed against a panel of 27 serine/threonine and tyrosine kinases, where it was found to be highly selective.[2][3][4] A notable off-target activity was observed against p38α mitogen-activated protein kinase, with an IC50 of 4.3 μM.[1]

Target KinaseSubstrateIC50Reference
ALK5 (TGF-βRI) Smad35.3 nM[1]
ALK5 (TGF-βRI) Casein36 nM[1]
p38α MAPK -4.3 µM[1]

Mechanism of Action: The TGF-β Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ALK5, a critical component of the TGF-β signaling pathway. This pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6][7][8]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[6][8] This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][6][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5][7][8] By inhibiting the kinase function of ALK5, this compound effectively blocks these downstream signaling events.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex nComplex Smad Complex Complex->nComplex Translocation DNA Target Gene Expression nComplex->DNA Regulates IN1130 This compound IN1130->ALK5 Inhibits

TGF-β Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below are generalized methodologies for key assays based on common practices in the field.

In Vitro ALK5 Kinase Assay (Smad3 Phosphorylation)

This assay is designed to measure the ability of this compound to inhibit the phosphorylation of the ALK5 substrate, Smad3.

ALK5_Assay_Workflow Start Start: Prepare Assay Components Components Recombinant ALK5 GST-Smad3 Substrate ATP (with γ-³²P-ATP) Assay Buffer This compound (or vehicle) Start->Components Incubation Incubate Components at 30°C Components->Incubation Stop Stop Reaction (e.g., with SDS-PAGE buffer) Incubation->Stop Separation Separate Proteins by SDS-PAGE Stop->Separation Detection Detect Phosphorylated Smad3 (Autoradiography) Separation->Detection Analysis Quantify and Calculate IC50 Detection->Analysis

Workflow for ALK5 Kinase Assay.

Methodology:

  • Reaction Setup: In a microplate, combine recombinant human ALK5 enzyme, the substrate (e.g., GST-tagged Smad3), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution containing ATP, typically spiked with a radioactive isotope such as [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution such as SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-polyacrylamide gel electrophoresis. The phosphorylated Smad3 is then visualized and quantified using autoradiography.

  • Data Analysis: The intensity of the phosphorylated Smad3 band is measured for each this compound concentration. These values are then used to calculate the IC50, representing the concentration of this compound required to inhibit 50% of the ALK5 kinase activity.

p38α Mitogen-Activated Protein Kinase (MAPK) Assay

To assess the off-target effects of this compound, its inhibitory activity against other kinases, such as p38α MAPK, is measured.

Methodology:

  • Reaction Setup: Similar to the ALK5 assay, combine the active p38α MAPK enzyme, a suitable substrate (e.g., ATF2), and a range of this compound concentrations in an appropriate assay buffer.

  • Initiation and Incubation: Initiate the reaction with ATP (often radiolabeled) and incubate under optimized conditions.

  • Detection: The detection method can vary. Common approaches include filter-binding assays where the radiolabeled, phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA or Western blot format can be employed.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

p38_Assay_Logic Input Active p38α MAPK + Substrate (e.g., ATF2) + ATP + this compound (various conc.) Process Kinase Reaction Input->Process Output Phosphorylated Substrate Process->Output Measurement Quantify Phosphorylation Output->Measurement Result Determine IC50 Measurement->Result

Logical Flow of a p38α MAPK Inhibition Assay.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5. Its well-defined mechanism of action within the TGF-β signaling pathway, coupled with a favorable selectivity profile, makes it a valuable tool for research into TGF-β-mediated pathologies and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this compound and other kinase inhibitors.

References

discovery and chemical properties of IN-1130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IN-1130 is a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively disrupts the canonical TGF-β signaling pathway, which is implicated in a wide array of cellular processes, including fibrosis and cancer progression. This document provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound, supported by experimental data and protocols.

Discovery and Background

This compound was identified as a novel inhibitor of ALK5 and has been instrumental in elucidating the role of TGF-β signaling in various pathological conditions. Its discovery has paved the way for investigating ALK5 as a therapeutic target for diseases such as renal fibrosis and metastatic breast cancer.[1][2]

Chemical and Physical Properties

This compound is a synthetic organic compound with the following characteristics:

PropertyValueReference
IUPAC Name 3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide[3]
Molecular Formula C₂₅H₂₀N₆O[3]
Molecular Weight 420.5 g/mol [3]
CAS Number 868612-83-3[3]
Canonical SMILES CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC=CC(=C3)C(=O)N)C4=CC5=C(C=C4)N=C(C=C5)N[4]
Solubility Soluble in DMSO (≥10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml)[4]

Note: A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of ALK5 kinase activity.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes like apoptosis, extracellular matrix production, and immune responses.[5][6]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII Binds ALK5 ALK5 TGFbRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to Nucleus Gene_transcription Gene Transcription (Fibrosis, EMT, etc.) DNA->Gene_transcription This compound This compound This compound->ALK5 Inhibits

TGF-β Signaling Pathway and this compound's Point of Intervention.
Inhibitory Activity of this compound

This compound demonstrates high selectivity for ALK5, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC₅₀).

TargetIC₅₀Reference
ALK5 (Smad3 phosphorylation)5.3 nM[7]
ALK5 (casein phosphorylation)36 nM[8][7]
p38α Mitogen-Activated Protein Kinase (MAPK)4.3 µM[8][7]

This significant difference in IC₅₀ values highlights the selectivity of this compound for ALK5 over other kinases like p38α MAPK.

Biological Effects and Preclinical Data

This compound has been shown to modulate key cellular processes that are downstream of TGF-β signaling.

Inhibition of Smad Phosphorylation and Nuclear Translocation

Treatment with this compound leads to a dose-dependent inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3.[8][9] This subsequently prevents the nuclear translocation of the Smad complex, thereby blocking the transcriptional regulation of TGF-β target genes.[8]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to counteract the effects of EMT, a process crucial for cancer metastasis. It restores the expression of the epithelial marker E-cadherin, which is often downregulated by TGF-β.[7]

Modulation of Matrix Metalloproteinases (MMPs)

TGF-β can induce the expression of MMPs, enzymes that degrade the extracellular matrix and facilitate cell invasion. This compound has been shown to inhibit the TGF-β-induced expression of MMPs.[7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.

Animal ModelDiseaseDosing RegimenKey FindingsReference
Unilateral Ureteral Obstruction (UUO) ratsRenal Fibrosis10-20 mg/kg/day, intraperitoneallyReduced interstitial nephritis and fibrosis; decreased levels of TGF-β1 mRNA, pSmad2, and α-SMA.[1]
MMTV/c-Neu transgenic miceBreast Cancer Lung Metastasis40 mg/kg, 3 times per week, intraperitoneallyInhibited breast cancer metastasis to the lungs.
TGF-β1-induced Peyronie's disease in ratsPeyronie's Disease5 mg/kg per dayDecreased tunica plaque area and reversed penile curvature.[4]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of this compound. Specific parameters may require optimization depending on the experimental setup.

ALK5 Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ALK5.

ALK5_Kinase_Assay_Workflow Start Start Prepare_reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP - Substrate (e.g., Smad3 peptide) - this compound dilutions Start->Prepare_reagents Add_components Add to microplate wells: 1. ALK5 enzyme 2. This compound or vehicle 3. Substrate Prepare_reagents->Add_components Incubate_pre Pre-incubate to allow inhibitor binding Add_components->Incubate_pre Initiate_reaction Initiate reaction by adding ATP Incubate_pre->Initiate_reaction Incubate_reaction Incubate at 30-37°C Initiate_reaction->Incubate_reaction Stop_reaction Stop reaction Incubate_reaction->Stop_reaction Detect_phosphorylation Detect substrate phosphorylation (e.g., using radiolabeled ATP, phospho-specific antibody, or ADP-Glo assay) Stop_reaction->Detect_phosphorylation Analyze_data Analyze data to determine IC50 Detect_phosphorylation->Analyze_data End End Analyze_data->End

Generalized workflow for an in vitro ALK5 kinase assay.
Western Blot for Smad Phosphorylation

This method is used to assess the levels of phosphorylated Smad2/3 in cell lysates following treatment with TGF-β and this compound.

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells overnight, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate cells with TGF-β (e.g., 10 ng/mL) for a specified time (e.g., 1 hour).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration/Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory and invasive potential of cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.

  • Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 16-48 hours to allow for cell migration/invasion.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of ALK5. Its ability to modulate the TGF-β signaling pathway has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for the treatment of fibrotic diseases and cancer. Further research and development are warranted to fully explore the clinical utility of this compound and other ALK5 inhibitors.

References

IN-1130: A Deep Dive into its Effects on Cellular Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7. By disrupting the TGF-β signaling pathway, this compound has demonstrated significant effects on fundamental cellular processes, including proliferation and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell proliferation, its role in modulating cellular differentiation, and detailed protocols for key experimental assays.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular functions, including growth, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression and fibrotic diseases. In many cancers, TGF-β paradoxically switches from a tumor suppressor in the early stages to a promoter of tumor growth, invasion, and metastasis in later stages. This shift makes the TGF-β pathway an attractive target for therapeutic intervention.

This compound has emerged as a key investigational molecule in this area. Its high selectivity for ALK4, ALK5, and ALK7 allows for targeted inhibition of the canonical Smad-dependent signaling cascade, offering a promising strategy to counteract the pro-tumorigenic effects of TGF-β. This document will explore the in-depth technical details of this compound's biological activities, with a focus on its effects on cellular proliferation and differentiation.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its biological effects by competitively binding to the ATP-binding site of the kinase domain of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor (TβRI), which includes ALK5. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).

This compound effectively blocks this cascade at the level of the type I receptor, thereby preventing the phosphorylation of Smad2 and Smad3 and the subsequent nuclear translocation and gene regulation.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Proliferation, Differentiation) Smad_complex->Transcription Nuclear Translocation IN1130 This compound IN1130->ALK5 Inhibition

Figure 1: Simplified TGF-β signaling pathway and the inhibitory action of this compound.

Effect on Cellular Proliferation

A hallmark of cancer is uncontrolled cellular proliferation. While TGF-β can act as a cytostatic factor in normal epithelial cells and early-stage tumors, in advanced cancers, it often promotes proliferation. This compound has been shown to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.

Quantitative Data on Proliferation Inhibition

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular Carcinoma5.3 (for ALK5-mediated Smad3 phosphorylation)[1]
TRAMP-C2Murine Prostate CancerData not available in a precise tabular format, but significant tumor volume reduction was observed in vivo.[2]
4T1Murine Breast CancerInhibition of migration and invasion demonstrated, specific IC50 for proliferation not detailed.

Effect on Cellular Differentiation

The TGF-β signaling pathway plays a pivotal role in regulating cellular differentiation, a process by which cells become more specialized. In the context of cancer, a key aspect of differentiation is the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. This transition is crucial for cancer invasion and metastasis.

This compound has been demonstrated to inhibit TGF-β-induced EMT in cancer cells. By blocking the TGF-β pathway, this compound can prevent the changes in cell morphology and gene expression associated with EMT, thereby reducing the migratory and invasive potential of cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Phospho-Smad2

This protocol is used to determine the effect of this compound on the phosphorylation of Smad2, a direct downstream target of the ALK5 receptor.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Culture Cells (e.g., HepG2) treatment 2. Treat with this compound (various concentrations) cell_culture->treatment tgf_stimulation 3. Stimulate with TGF-β treatment->tgf_stimulation lysis 4. Lyse Cells tgf_stimulation->lysis quantification 5. Protein Quantification lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Transfer to PVDF Membrane sds_page->transfer blocking 8. Block Membrane transfer->blocking primary_ab 9. Incubate with Primary Antibody (anti-p-Smad2) blocking->primary_ab secondary_ab 10. Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection

Figure 2: Experimental workflow for Western Blotting analysis of Phospho-Smad2.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Cell_Viability_Workflow cluster_assay Cell Viability Assay seeding 1. Seed Cells in 96-well Plate treatment 2. Treat with this compound (various concentrations) seeding->treatment incubation 3. Incubate for 24-72 hours treatment->incubation wst1_addition 4. Add WST-1 Reagent incubation->wst1_addition incubation2 5. Incubate for 1-4 hours wst1_addition->incubation2 measurement 6. Measure Absorbance at 450 nm incubation2->measurement analysis 7. Calculate Cell Viability (%) and IC50 measurement->analysis

References

Methodological & Application

IN-1130: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is implicated in the pathogenesis of various diseases, notably fibrosis and cancer metastasis. These protocols provide detailed methodologies for the in vitro characterization of this compound.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3. Consequently, the formation of the Smad2/3/4 complex and its translocation to the nucleus are blocked, leading to the suppression of TGF-β-induced gene transcription. This mechanism of action makes this compound a valuable tool for studying TGF-β signaling and a potential therapeutic agent for diseases driven by aberrant ALK5 activity.

TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylation IN1130 This compound IN1130->ALK5 Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Regulation

Figure 1: this compound inhibits the TGF-β/ALK5 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseAssay TypeSubstrateIC50Reference
ALK5Kinase AssaySmad35.3 nM[1][2]
ALK5Kinase AssayCasein36 nM[2][3]
p38α MAPKKinase Assay-4.3 µM[2][3]

Table 2: Cellular Activity of this compound

Cell LineAssayEffectConcentrationIncubation TimeReference
HepG2, 4T1Smad2 PhosphorylationInhibition of TGF-β-stimulated pSmad20.5, 1 µM2 hours[2]
HepG2, 4T1Smad2 Nuclear TranslocationInhibition of TGF-β-stimulated translocation0.5, 1 µM2 hours[2]
MCF10AE-cadherin ExpressionRestoration of TGF-β-mediated decrease1 µM72 hours[2]
MCF10AMMP mRNA ExpressionInhibition of TGF-β-induced expression1 µM72 hours[2]
MCF10AMMP Gelatinolytic ActivityInhibition of TGF-β-induced activity1 µM72 hours[2]
MDA-MB-231, NMuMG, MCF10ACell Mobility & InvasionInhibition of TGF-β-induced mobility and invasion1 µM (pretreatment)30 minutes[2]

Experimental Protocols

ALK5 Kinase Activity Assay

This assay determines the ability of this compound to inhibit the phosphorylation of a substrate by the purified ALK5 kinase domain.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified ALK5 - Substrate (e.g., Smad3) - ATP ([γ-33P]ATP) - this compound dilutions - Kinase Buffer Incubation Incubate ALK5, Substrate, and this compound Reagents->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction Kinase Reaction (e.g., 30°C for 30 min) Initiation->Reaction Termination Terminate reaction (e.g., add SDS-PAGE buffer) Reaction->Termination SDS_PAGE Separate proteins by SDS-PAGE Termination->SDS_PAGE Autoradiography Detect phosphorylated substrate via autoradiography SDS_PAGE->Autoradiography Quantification Quantify band intensity to determine IC50 Autoradiography->Quantification

Figure 2: Workflow for the ALK5 Kinase Activity Assay.

Materials:

  • Purified recombinant ALK5 kinase domain

  • Substrate: GST-Smad3

  • [γ-³³P]ATP

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • SDS-PAGE reagents

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a reaction tube, combine the purified ALK5 enzyme, GST-Smad3 substrate, and the this compound dilution or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of GST-Smad3 using a phosphorimager.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-Smad2

This protocol details the detection of phosphorylated Smad2 in cell lysates to assess the cellular activity of this compound.

Materials:

  • Cell lines (e.g., HepG2, 4T1)

  • Complete culture medium

  • TGF-β1

  • This compound

  • PBS (ice-cold)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 18-22 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an anti-total-Smad2 antibody as a loading control.

Cell Migration and Invasion Assay

This transwell assay is used to evaluate the effect of this compound on TGF-β-induced cell migration and invasion.

cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation & Analysis Coat_Insert Coat transwell insert with Matrigel (for invasion) Seed_Upper Seed cells with this compound in serum-free medium in upper chamber Coat_Insert->Seed_Upper Starve_Cells Serum-starve cells Starve_Cells->Seed_Upper Incubate Incubate for 24-48 hours Seed_Upper->Incubate Add_Lower Add medium with chemoattractant (e.g., TGF-β, FBS) to lower chamber Add_Lower->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_Non_Migrated->Fix_Stain Quantify Count stained cells under a microscope Fix_Stain->Quantify

Figure 3: Workflow for Cell Migration and Invasion Assay.

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS and/or TGF-β1)

  • This compound

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

  • Serum-starve the cells for 24 hours.

  • Resuspend the cells in serum-free medium containing this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Express the results as the percentage of migration or invasion relative to the control.[4]

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in conditioned media from cell cultures.

Materials:

  • Conditioned media from cell cultures

  • SDS-PAGE gel containing gelatin (1 mg/mL)

  • Non-reducing sample buffer

  • Washing buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned media from cells treated with TGF-β1 in the presence or absence of this compound.

  • Concentrate the conditioned media.

  • Mix the concentrated media with non-reducing sample buffer.

  • Run the samples on an SDS-PAGE gel containing gelatin.

  • After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in incubation buffer at 37°C for 24-48 hours.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.

  • The molecular weight of the clear bands can be used to identify the specific MMPs (e.g., MMP-9 at ~92 kDa, MMP-2 at ~72 kDa).[2][5]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By utilizing these assays, researchers can further elucidate the mechanism of action of this compound and explore its therapeutic potential in various disease models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of research in TGF-β signaling and drug development.

References

IN-1130 Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in various in vivo animal models of fibrosis and cancer metastasis.

Introduction

This compound is a small molecule inhibitor of ALK5 with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[1] By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in the pathogenesis of fibrotic diseases and cancer progression. These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and experimental details for this compound in a key animal model.

Animal ModelSpeciesThis compound DosageAdministration RouteTreatment DurationKey Findings
Unilateral Ureteral Obstruction (UUO)Rat10 and 20 mg/kg/dayIntraperitoneal (IP)7 and 14 daysReduced interstitial nephritis and fibrosis; decreased TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts.[1]

Signaling Pathway Diagram

The diagram below illustrates the TGF-β signaling pathway and the mechanism of action for this compound. TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, Smad2 and Smad3, leading to their association with Smad4 and translocation to the nucleus to regulate gene expression involved in fibrosis and cell proliferation. This compound selectively inhibits the kinase activity of ALK5, thereby blocking this signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII Binds ALK5 ALK5 TβRII->ALK5 Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates pSmad2/3 pSmad2/3 Smad4 Smad4 Smad Complex Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Regulates pSmad2/3Smad4 pSmad2/3Smad4 pSmad2/3Smad4->Smad Complex Forms Complex This compound This compound This compound->ALK5 Inhibits

TGF-β/ALK5 Signaling Pathway and this compound Inhibition.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for conducting in vivo animal studies with this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Acclimatization B Disease Model Induction (e.g., UUO, TGF-β1 injection) A->B C Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) B->C D Daily Administration of this compound/Vehicle C->D E Monitoring & Data Collection (e.g., Body Weight, Clinical Signs) D->E F Euthanasia & Tissue Collection E->F End of Study G Histopathological Analysis (e.g., H&E, Masson's Trichrome) F->G H Molecular Analysis (e.g., Western Blot for pSmad2, qPCR for fibrosis markers) F->H

References

Application Notes and Protocols: Preparation of IN-1130 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It effectively blocks TGF-β/Smad signaling, making it a valuable tool for investigating cellular processes such as epithelial-mesenchymal transition (EMT), fibrosis, and cancer metastasis.[2][3][4] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValueReference
Chemical Name 3-[[5-(6-Methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazol-2-yl]methyl]benzamide
Molecular Formula C₂₅H₂₀N₆O[5]
Molecular Weight 420.47 g/mol [5]
CAS Number 868612-83-3[5]
Purity ≥98% (HPLC)

Solubility Data

This compound exhibits solubility in various organic solvents. The following table summarizes the maximum concentration of this compound in commonly used solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and stability of the compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 42.05100
90.0214.0 (Sonication recommended)[6]
1 eq. HCl 42.05100

For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.20 mg of this compound (Molecular Weight = 420.47 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 4.20 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[6]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Experiments

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation of this compound for In Vivo Experiments

For in vivo studies, this compound has been administered via intraperitoneal (IP) injection.[1][2] The vehicle used in published studies is saline.[2] The formulation for in vivo use may require optimization based on the specific animal model and experimental design.

Protocol:

  • Consult Literature: Refer to published studies for appropriate dosage and administration routes for your specific animal model. Dosages of 10-40 mg/kg/day have been reported.[1][6]

  • Vehicle Selection: While saline has been used, the solubility of this compound in aqueous solutions is limited. A formulation may require a co-solvent system or suspension. It is recommended to perform preliminary formulation and stability studies.

  • Preparation: The preparation of the dosing solution will depend on the chosen formulation. For a suspension, micronized this compound may be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

  • Administration: Administer the prepared formulation to the animals as per the experimental protocol.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits the ALK5 kinase, thereby blocking the canonical TGF-β signaling pathway. This prevents the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3, which are key mediators of TGF-β-induced gene expression.[1][2][4]

IN1130_Pathway cluster_cytoplasm Cytoplasm TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 IN1130 This compound IN1130->ALK5 Inhibits pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

Experimental_Workflow prep Prepare 10 mM this compound Stock Solution in DMSO dilute Prepare Working Solution in Cell Culture Medium prep->dilute culture Seed and Culture Cells treat Treat Cells with this compound (e.g., 0.5-1 µM) culture->treat dilute->treat incubate Incubate for Desired Duration (e.g., 2-72 hours) treat->incubate analyze Analyze Experimental Endpoints (e.g., Western Blot for p-Smad2, Migration Assay, Gene Expression) incubate->analyze

Caption: General workflow for in vitro experiments using this compound.

Safety and Handling

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling DMSO.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their experiments, leading to reliable and reproducible data.

References

Application Notes and Protocols for IN-1130 in a Renal Fibrosis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis is the common final pathological outcome of various chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM) leading to scarring and loss of kidney function.[1][2] Transforming growth factor-beta (TGF-β) is a key mediator in the progression of renal fibrosis.[3][4] IN-1130 is a novel and highly selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in the TGF-β signaling cascade.[3][5] By inhibiting ALK5, this compound effectively blocks the downstream signaling that leads to fibrosis.[6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, a well-established and rapid model for studying renal fibrogenesis.[2][7][8]

Mechanism of Action of this compound

This compound is a potent inhibitor of ALK5, with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[3][5] The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[9][10] Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[9][10] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.[9] this compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream fibrotic cascade.[3][6]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Transcription 5. Nuclear Translocation & Regulation IN1130 This compound IN1130->ALK5 Inhibition

Figure 1: TGF-β Signaling Pathway and this compound Inhibition.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a widely used surgical procedure to induce renal fibrosis rapidly and reproducibly.[2][7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Buprenorphine for analgesia

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the left flank and disinfect the area.

  • Make a small flank incision to expose the left kidney and ureter.

  • Carefully isolate the ureter.

  • Ligate the ureter at two points using 4-0 silk suture.

  • A section of the ureter between the two ligatures can be excised to ensure complete obstruction.

  • Return the kidney to its anatomical position.

  • Suture the muscle layer and skin.

  • Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for post-operative analgesia.

  • For sham-operated control animals, perform the same procedure without ligating the ureter.

UUO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Groups (Sham, UUO + Vehicle, UUO + this compound) Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Surgery UUO or Sham Surgery Anesthesia->Surgery Analgesia Post-operative Analgesia Surgery->Analgesia Treatment This compound or Vehicle Administration Analgesia->Treatment Monitoring Daily Monitoring (Weight, Health) Treatment->Monitoring Termination Euthanasia & Tissue Harvest (Day 7 or 14) Monitoring->Termination Histology Histological Analysis (H&E, Masson's Trichrome) Termination->Histology IHC Immunohistochemistry (α-SMA, Collagen I) Termination->IHC Biochemical Biochemical Analysis (Hydroxyproline) Termination->Biochemical Molecular Molecular Analysis (qRT-PCR, Western Blot) Termination->Molecular

Figure 2: Experimental Workflow for the UUO Mouse Model.

This compound Administration

Based on studies with a similar ALK5 inhibitor in a mouse UUO model, a suggested protocol is as follows. It is important to note that the original this compound study was conducted in rats with intraperitoneal administration.[3]

  • Compound: this compound

  • Vehicle: To be determined based on solubility of this compound (e.g., 0.5% carboxymethylcellulose).

  • Dosage: A dose-response study is recommended. Based on a similar ALK5 inhibitor, a starting point could be 30 mg/kg. The rat study used 10 and 20 mg/kg/day.[3]

  • Administration Route: Oral gavage (PO) or intraperitoneal (IP) injection.

  • Frequency: Once or twice daily.

  • Duration: 7 to 14 days, starting one day before or on the day of UUO surgery.

Data Presentation

The efficacy of this compound in reducing renal fibrosis can be quantified through various molecular and histological markers. The following tables summarize the expected outcomes based on published data for this compound in a rat UUO model.[3]

Table 1: Effect of this compound on Gene Expression of Fibrotic Markers in UUO Rat Kidney (Day 7)

Treatment GroupTGF-β1 mRNA (relative expression)Type I Collagen mRNA (relative expression)
Sham1.001.00
UUO + VehicleIncreasedIncreased
UUO + this compound (10 mg/kg)Significantly Decreased vs. VehicleSignificantly Decreased vs. Vehicle
UUO + this compound (20 mg/kg)Significantly Decreased vs. VehicleSignificantly Decreased vs. Vehicle

Table 2: Effect of this compound on Protein Levels of Fibrotic Markers in UUO Rat Kidney (Day 14)

Treatment GroupPhospho-Smad2 (pSmad2)α-Smooth Muscle Actin (α-SMA)Fibronectin
ShamLowLowLow
UUO + VehicleHighHighHigh
UUO + this compound (10 mg/kg)DecreasedDecreasedDecreased
UUO + this compound (20 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 3: Effect of this compound on Total Kidney Collagen Content in UUO Rat Kidney (Day 14)

Treatment GroupHydroxyproline Content (µg/mg tissue)
ShamBaseline
UUO + VehicleSignificantly Increased
UUO + this compound (20 mg/kg)Significantly Reduced vs. Vehicle

Assessment of Renal Fibrosis

A multi-faceted approach is recommended to accurately assess the anti-fibrotic effects of this compound.

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: To evaluate overall kidney morphology, tubular injury, and inflammatory cell infiltration.

  • Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue staining) in the interstitium.

Immunohistochemistry (IHC)
  • α-Smooth Muscle Actin (α-SMA): A marker for myofibroblast activation, a key cell type in fibrosis.

  • Collagen I: To specifically detect the deposition of type I collagen.

  • Fibronectin: To assess the accumulation of this ECM protein.

Biochemical Analysis
  • Hydroxyproline Assay: A quantitative measure of total collagen content in kidney tissue homogenates.

Molecular Analysis
  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of key fibrotic genes such as Tgfb1, Col1a1, Acta2 (α-SMA), and Fn1 (Fibronectin).

  • Western Blotting: To quantify the protein levels of pSmad2, total Smad2/3, α-SMA, and fibronectin.

Logical_Relationship UUO Unilateral Ureteral Obstruction (UUO) TGF_beta_activation Increased TGF-β Signaling UUO->TGF_beta_activation ALK5_activation ALK5 Activation TGF_beta_activation->ALK5_activation Smad2_3_phosphorylation Smad2/3 Phosphorylation ALK5_activation->Smad2_3_phosphorylation Gene_expression Increased Pro-fibrotic Gene Expression Smad2_3_phosphorylation->Gene_expression Fibrosis Renal Fibrosis Gene_expression->Fibrosis IN1130 This compound IN1130->ALK5_activation Inhibits

Figure 3: Logical Relationship of this compound Action in UUO-induced Renal Fibrosis.

Conclusion

This compound presents a promising therapeutic agent for the treatment of renal fibrosis by specifically targeting the TGF-β/ALK5 signaling pathway. The unilateral ureteral obstruction mouse model is a robust and efficient platform to evaluate the in vivo efficacy of this compound. The protocols and assessment methods outlined in these application notes provide a comprehensive framework for researchers to investigate the anti-fibrotic potential of this compound and similar compounds. Careful experimental design and a multi-faceted analytical approach are crucial for obtaining reliable and translatable results in the development of novel anti-fibrotic therapies.

References

Application Note: Detection of p-Smad3 Inhibition by IN-1130 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals investigating TGF-β signaling and anti-fibrotic therapies.

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in numerous cellular processes, including cell growth, differentiation, and extracellular matrix remodeling.[1] Dysregulation of this pathway is a key factor in the progression of fibrotic diseases and cancer.[2][3] The TGF-β signal is transduced through cell-surface receptors (TβRI and TβRII) and intracellular mediators known as Smad proteins.[4] Upon TGF-β ligand binding, the type I receptor, activin receptor-like kinase 5 (ALK5), is activated and subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5] Phosphorylated Smad3 (p-Smad3) then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[5][6]

IN-1130 is a potent and highly selective small molecule inhibitor of ALK5.[2][7] It effectively blocks the kinase activity of ALK5, thereby preventing the phosphorylation of Smad3.[2][7][8] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of TGF-β1-induced Smad3 phosphorylation at Ser423/425 by this compound in a cellular context.

TGF-β/Smad3 Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the phosphorylation of Smad3 and the mechanism of inhibition by this compound.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Ligand TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad3 Smad3 ALK5->Smad3 Phosphorylates (Ser423/425) pSmad3 p-Smad3 Complex p-Smad3/Smad4 Complex pSmad3->Complex Binds Smad4 Smad4 Smad4->Complex Binds Gene Target Gene Transcription Complex->Gene Translocates & Regulates IN1130 This compound IN1130->ALK5 Inhibits

TGF-β/Smad3 signaling pathway with this compound inhibition point.
Quantitative Data Summary

This compound demonstrates potent inhibition of ALK5-mediated Smad3 phosphorylation. The table below summarizes its inhibitory activity from published studies. Researchers can use the subsequent table as a template for their own quantitative Western blot results.

Table 1: Inhibitory Activity of this compound

Target Parameter Value Reference
ALK5-mediated Smad3 phosphorylation IC₅₀ 5.3 nM [2][7][8]
ALK5 phosphorylation of casein IC₅₀ 36 nM [7]

| p38α mitogen-activated protein kinase | IC₅₀ | 4.3 µM |[7] |

Table 2: Template for Quantified Western Blot Data

Treatment Group TGF-β1 (10 ng/mL) This compound (10 µM) p-Smad3 / Total Smad3 Ratio (Normalized) Standard Deviation
Vehicle Control - - 1.0 X.X
TGF-β1 Stimulated + - X.X X.X

| this compound Treated | + | + | X.X | X.X |

Experimental Protocol

This protocol details the steps to assess the inhibitory effect of this compound on TGF-β1-induced Smad3 phosphorylation in a cell-based assay.

Materials and Reagents
  • Cell Line: Human fibroblasts, HepG2, or other TGF-β responsive cell lines.

  • Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: (MedChemExpress, HY-12045 or similar)

  • Recombinant Human TGF-β1: (R&D Systems, 240-B or similar)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Protein Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-Smad3 (Ser423/425)[9][10]

    • Rabbit anti-Smad3[11]

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Plating:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation & this compound Pre-treatment:

    • The next day, replace the culture medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 4-6 hours.

    • Prepare this compound stock solution in DMSO and dilute to the final desired concentration (e.g., 10 µM) in the serum-free medium.

    • Pre-treat the cells by adding the this compound containing medium to the appropriate wells. For control wells, add medium with an equivalent concentration of DMSO.

    • Incubate for 1 hour.[12]

  • TGF-β1 Stimulation:

    • Prepare TGF-β1 at the desired final concentration (e.g., 10 ng/mL) in serum-free medium.[12]

    • Add the TGF-β1 solution to the designated wells (both with and without this compound pre-treatment).

    • Incubate for 1 hour.[12]

  • Protein Extraction (Lysis):

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add 4x Laemmli loading buffer. Boil samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Smad3 and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-Smad3 to total Smad3 for each sample.

    • Normalize the results to the vehicle control to determine the fold change in p-Smad3 levels.

Western Blot Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells - Serum starve - Pre-treat with this compound - Stimulate with TGF-β1 B 2. Protein Lysis - Wash cells with PBS - Add RIPA buffer - Scrape and collect lysate - Centrifuge to clear A->B C 3. Quantification - Perform BCA assay - Normalize protein concentrations B->C D 4. SDS-PAGE - Prepare samples with loading buffer - Load and run polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with Primary Ab (p-Smad3) - Wash - Incubate with Secondary Ab (HRP) E->F G 7. Detection & Analysis - Apply ECL substrate - Image chemiluminescence - Quantify bands (densitometry) - Re-probe for Total Smad3 & Loading Control F->G

Workflow for Western blot analysis of p-Smad3.

References

Application Note: Assessing Cell Viability in Response to IN-1130 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3] Dysregulation of this pathway is implicated in various pathologies, including cancer progression and fibrosis. In many advanced cancers, TGF-β can promote tumor growth and metastasis.[4][5][6] this compound blocks the kinase activity of ALK5, thereby inhibiting the phosphorylation of downstream mediators Smad2 and Smad3, and consequently disrupting the entire signaling cascade.[1][7] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines using a colorimetric MTT assay.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[8] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Data Presentation

The following table presents example data on the effect of this compound on the viability of various cancer cell lines after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Note: The following data are for illustrative purposes and may not represent actual experimental results.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung Carcinoma> 50
MCF-7Breast Adenocarcinoma25.8
MDA-MB-231Breast Adenocarcinoma15.2
Panc-1Pancreatic Carcinoma32.5

Experimental Protocols

Materials and Reagents
  • This compound (prepare a stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, MDA-MB-231, Panc-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Culture selected cancer cell lines B Harvest and count cells A->B C Seed cells into 96-well plates B->C D Prepare serial dilutions of this compound C->D E Add this compound to wells D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT solution to each well F->G H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Incubate to dissolve formazan I->J K Read absorbance at 570 nm J->K L Calculate cell viability (%) K->L M Determine IC50 values L->M

Caption: Experimental workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: a. Culture the desired cancer cell lines in their appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10] d. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-βRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits and Phosphorylates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates DNA DNA Smad_complex_nuc->DNA Binds Gene_transcription Target Gene Transcription DNA->Gene_transcription Regulates TGF_beta TGF-β Ligand TGF_beta->TGFbRII Binds IN_1130 This compound IN_1130->TGFbRI Inhibits

Caption: TGF-β signaling pathway and this compound inhibition.

References

Troubleshooting & Optimization

IN-1130 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of IN-1130, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the TGF-β type I receptor kinase (ALK5).[1] By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby attenuating the canonical TGF-β signaling pathway.[1] This pathway is critically involved in cellular processes such as growth, differentiation, and fibrosis.

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used in preclinical research to investigate the role of the TGF-β signaling pathway in various pathological conditions. It has been studied for its potential to suppress renal fibrosis, and to block breast cancer lung metastasis through the inhibition of epithelial-mesenchymal transition (EMT).

Q3: In what solvents is this compound soluble?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl), with a maximum concentration of 100 mM (42.05 mg/mL).[1] It is poorly soluble in aqueous solutions such as water or phosphate-buffered saline (PBS).

Q4: How should I store this compound?

A4: this compound powder should be stored at +4°C for short-term storage.[1] For long-term storage, it is recommended to store it at -20°C. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month, and at -80°C for up to six months.[2]

Troubleshooting Guide for Aqueous Solubility Issues

Problem: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds like this compound. The compound is soluble in the organic solvent (DMSO), but when this solution is diluted into an aqueous environment, the this compound crashes out of solution because it is not soluble in water.

  • Solution 1: Optimize DMSO Concentration:

    • First, determine the maximum percentage of DMSO that your cells can tolerate without affecting their viability or the experimental outcome. This is typically between 0.1% and 0.5% for most cell lines.

    • Prepare a more dilute stock solution of this compound in DMSO. By using a larger volume of a more dilute stock, you can achieve your desired final concentration of this compound while keeping the final DMSO concentration within the tolerated range.

  • Solution 2: Stepwise Dilution:

    • Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a stepwise dilution. First, add the DMSO stock to a small volume of medium, vortex or mix well, and then add this intermediate dilution to the rest of your medium. This can sometimes help to keep the compound in solution.

  • Solution 3: Use of a Surfactant:

    • In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.05-0.1%), to the final aqueous solution can help to maintain the solubility of hydrophobic compounds. However, the compatibility of the surfactant with your specific assay should be verified.

Problem: My this compound solution for in vivo administration is not homogenous.

  • Cause: Due to its poor aqueous solubility, this compound will not form a true solution in saline or PBS alone and will likely form a suspension that may not be uniform.

  • Solution: Prepare a Homogenous Suspension:

    • For in vivo studies, this compound is typically administered as a suspension. A common method is to first dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, and then suspend this solution in a vehicle like saline, often with the aid of a surfactant or co-solvent.

    • It is crucial to ensure the final suspension is homogenous before each injection. This can be achieved by vortexing and/or sonication immediately before administration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10042.05[1]
1 eq. HCl10042.05[1]
Aqueous Buffers (e.g., PBS)Poorly solublePoorly soluble

Table 2: Aqueous Solubility of a Structurally Similar ALK5 Inhibitor (BI-4659)

pH of Aqueous SolutionSolubility (µg/mL)
6.82[3]
4.084[3]
2.071[3]

Note: This data is for a different ALK5 inhibitor and is provided as a general reference for the expected pH-dependent aqueous solubility of this class of compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 4.205 mg of this compound (MW: 420.47 g/mol ).

    • Add 1 mL of sterile DMSO to the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Protocol for Preparing a Saline-Based Suspension of a Hydrophobic Inhibitor for Intraperitoneal (IP) Injection

This is a general guideline and may need to be optimized for your specific experimental conditions.

  • Materials:

    • This compound powder

    • Sterile DMSO

    • Sterile Tween® 80 or another suitable surfactant

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the total amount of this compound required for your study.

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

    • In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of 5-10% DMSO, 1-2% Tween® 80, and the remainder as sterile saline.

    • To prepare the final injection solution, first add the required volume of the this compound DMSO stock to the tube.

    • Then, add the Tween® 80 and vortex to mix.

    • Finally, add the sterile saline dropwise while continuously vortexing to form a homogenous suspension.

    • Visually inspect the suspension for any large particles. If necessary, sonicate the suspension briefly to ensure uniformity.

    • Prepare the suspension fresh on the day of injection. Vortex the suspension immediately before each injection to ensure a consistent dose is administered.

Mandatory Visualizations

TGF_beta_signaling TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds IN1130 This compound TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates IN1130->TBRI Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

experimental_workflow start Start: this compound Powder dissolve_dmso Dissolve in DMSO (e.g., 10 mM stock) start->dissolve_dmso invitro_path For In Vitro Experiments dissolve_dmso->invitro_path invivo_path For In Vivo Experiments dissolve_dmso->invivo_path dilute_media Dilute in Cell Culture Media (Final DMSO <0.5%) invitro_path->dilute_media cell_treatment Treat Cells dilute_media->cell_treatment end End of Protocol cell_treatment->end prepare_suspension Prepare Suspension (e.g., DMSO, Tween® 80, Saline) invivo_path->prepare_suspension ip_injection Intraperitoneal Injection prepare_suspension->ip_injection ip_injection->end

Caption: Experimental workflow for preparing this compound for in vitro and in vivo use.

troubleshooting_logic start Precipitation in Aqueous Solution? check_dmso Is final DMSO concentration within cell tolerance? start->check_dmso yes_dmso Yes check_dmso->yes_dmso no_dmso No check_dmso->no_dmso try_stepwise Try stepwise dilution yes_dmso->try_stepwise lower_dmso Lower final DMSO% by using a more dilute stock no_dmso->lower_dmso lower_dmso->check_dmso still_precipitates Still Precipitates? try_stepwise->still_precipitates use_surfactant Consider adding a surfactant (e.g., Tween® 80) solution_ok Solution is likely usable use_surfactant->solution_ok yes_precipitates Yes still_precipitates->yes_precipitates no_precipitates No still_precipitates->no_precipitates yes_precipitates->use_surfactant no_precipitates->solution_ok

Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.

References

IN-1130 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of IN-1130 for maximal inhibition of the TGF-β/ALK5 signaling pathway. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are key mediators of TGF-β induced cellular responses, including fibrosis and cell migration.[1][3]

Q2: What is a typical starting point for this compound concentration and incubation time in cell culture experiments?

A2: A common starting point for in vitro experiments is a concentration range of 0.5 µM to 1 µM. For short-term signaling studies, such as assessing the inhibition of Smad2/3 phosphorylation via Western blot, a pre-incubation time of 1 to 2 hours with this compound before stimulation with TGF-β is often effective.[1] For longer-term functional assays, such as cell migration or gene expression analysis, incubation times can range from 24 to 72 hours.[1]

Q3: How quickly can I expect to see an inhibitory effect on Smad phosphorylation after adding this compound?

Q4: For how long can I incubate my cells with this compound?

A4: this compound has been used in cell culture for up to 72 hours.[1] However, for any long-term experiment, it is crucial to consider the stability of the compound in your specific cell culture medium and potential cytotoxicity. It is recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation duration for your cell type and experimental endpoint.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No inhibition of pSmad2/3 observed after this compound treatment. Suboptimal Incubation Time: The pre-incubation time with this compound before TGF-β stimulation may be too short.Increase the pre-incubation time to 1-2 hours. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) to determine the optimal pre-treatment duration for your specific cell line.
This compound Concentration Too Low: The concentration of this compound may be insufficient to fully inhibit ALK5 in your cell system.Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 5 µM) to determine the IC50 in your assay.
TGF-β Stimulation Too Strong or Too Long: High concentrations or prolonged stimulation with TGF-β may overcome the inhibitory effect.Optimize the TGF-β stimulation. Use a concentration and time point that induces a robust but not oversaturated pSmad signal. A typical starting point is 5-10 ng/mL of TGF-β for 30-60 minutes.
Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods.For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. If stability is a major concern, consult the manufacturer for stability data or perform a stability assay.
Cell death or morphological changes observed with this compound treatment. Cytotoxicity: The concentration of this compound may be too high for your specific cell line, especially during long-term incubations.Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration of this compound for your cells over the desired experimental duration.
Off-Target Effects: At high concentrations or with prolonged exposure, this compound may have off-target effects. Systemic administration of ALK5 inhibitors has been associated with toxicities in animal models.[2]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including appropriate controls to assess potential off-target effects.
Inconsistent results between experiments. Variability in Experimental Conditions: Minor variations in cell density, passage number, TGF-β activity, or this compound handling can lead to inconsistent outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range. Aliquot and store this compound and TGF-β stocks properly to ensure consistent activity. Include positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Optimizing this compound Pre-incubation Time for Inhibition of Smad2/3 Phosphorylation

Objective: To determine the optimal pre-incubation time of this compound required to achieve maximal inhibition of TGF-β-induced Smad2/3 phosphorylation.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.

  • Starvation (Optional): Depending on the cell type and basal signaling, serum-starve the cells for 4-24 hours prior to treatment.

  • This compound Pre-incubation: Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 15 min, 30 min, 1h, 2h, 4h). Include a vehicle control (e.g., DMSO).

  • TGF-β Stimulation: After the respective pre-incubation times, stimulate the cells with an optimal concentration of TGF-β (e.g., 5 ng/mL) for a fixed duration (e.g., 30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Smad levels to total Smad and the loading control. Plot the normalized phospho-Smad levels against the pre-incubation time to determine the optimal duration.

Protocol 2: Determining the Effect of this compound Incubation Time on Cell Migration

Objective: To assess the effect of different this compound incubation times on TGF-β-induced cell migration using a Transwell assay.

Methodology:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency and serum-starve them for 24 hours.

  • Cell Preparation: Trypsinize and resuspend the cells in serum-free medium.

  • Transwell Setup:

    • Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS or TGF-β) to the lower chamber.

    • Seed the serum-starved cells in serum-free medium into the upper chamber of the Transwell inserts.

  • This compound Treatment: Add this compound at the desired concentration to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for different durations (e.g., 12h, 24h, 48h).

  • Analysis of Migration:

    • After the incubation period, remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol.

    • Stain the cells with a solution such as Crystal Violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis: Plot the number of migrated cells (or absorbance) against the incubation time for both control and this compound-treated groups.

Visualizations

TGF_beta_Signaling_Pathway cluster_receptor Cell Membrane TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates IN1130 This compound IN1130->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Target Gene Transcription SmadComplex->GeneTranscription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells 1. Seed Cells StarveCells 2. Serum Starve (optional) SeedCells->StarveCells Preincubation 3. Pre-incubate with this compound (Time-course: 0-4h) StarveCells->Preincubation Stimulation 4. Stimulate with TGF-β (Fixed time: e.g., 30 min) Preincubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis WesternBlot 6. Western Blot for p-Smad2/3, Total Smad, Loading Control Lysis->WesternBlot Quantification 7. Densitometry & Normalization WesternBlot->Quantification Result Determine Optimal Pre-incubation Time Quantification->Result

Caption: Workflow for optimizing this compound pre-incubation time.

Troubleshooting_Logic Start No Inhibition of pSmad Observed CheckTime Was pre-incubation time ≥ 1 hour? Start->CheckTime CheckConc Is this compound concentration optimized? CheckTime->CheckConc Yes IncreaseTime Increase pre-incubation time. Perform time-course. CheckTime->IncreaseTime No CheckTGFb Is TGF-β stimulation optimized? CheckConc->CheckTGFb Yes OptimizeConc Perform dose-response to find IC50. CheckConc->OptimizeConc No CheckStability Consider compound stability for long incubations. CheckTGFb->CheckStability Yes OptimizeTGFb Titrate TGF-β concentration and stimulation time. CheckTGFb->OptimizeTGFb No Replenish Replenish media with fresh This compound every 24-48h. CheckStability->Replenish

Caption: Troubleshooting decision tree for lack of this compound effect.

References

Technical Support Center: IN-1130 in Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IN-1130, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in preclinical fibrosis models. Inconsistent results can arise from various factors in experimental design and execution. This guide aims to address common issues to help you achieve reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By selectively inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3.[1][2] This disruption of the canonical TGF-β/Smad signaling pathway prevents the nuclear translocation of Smad complexes and the subsequent transcription of pro-fibrotic genes, such as those for collagens and other extracellular matrix (ECM) components.[2]

Q2: In which fibrosis models has this compound shown efficacy?

This compound has demonstrated anti-fibrotic effects in a variety of preclinical models, including:

  • Renal Fibrosis: In a rat model of unilateral ureteral obstruction (UUO), this compound suppressed interstitial fibrosis, reduced collagen deposition, and decreased the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin.[1][3][4]

  • Peyronie's Disease: In a rat model of Peyronie's disease, where fibrosis is induced by adenovirus-mediated TGF-β1 expression, this compound promoted the regression of fibrotic plaques and corrected penile curvature.[5]

  • Pulmonary Fibrosis: Studies have investigated the effects of this compound in bleomycin and TGF-β1 adenovirus-induced lung fibrosis models.[6]

  • Liver Fibrosis: ALK5 inhibitors, in general, have shown therapeutic potential in models of liver fibrosis by preventing matrix deposition and promoting hepatocyte regeneration.[7][8]

Q3: What are the common causes of inconsistent results with this compound in fibrosis models?

Inconsistent results when using this compound can often be attributed to one or more of the following factors:

  • Choice of Animal Model and Species/Strain: The underlying pathology and progression of fibrosis can vary significantly between different models (e.g., chemically-induced vs. surgically-induced) and even between different strains of the same species.[3][6][9] For instance, C57BL/6 mice are known to be more susceptible to bleomycin-induced pulmonary fibrosis than BALB/c mice.[3][9]

  • Drug Formulation and Administration: this compound is soluble in DMSO and 1eq. HCl. Improper dissolution or the use of an inappropriate vehicle can affect drug delivery and bioavailability. The route of administration (e.g., intraperitoneal, oral) and the frequency of dosing are also critical variables.

  • Timing and Duration of Treatment: The timing of this compound administration is crucial. A prophylactic regimen (starting before or at the time of injury) may yield different results compared to a therapeutic regimen (starting after fibrosis is established). The duration of treatment must also be sufficient to observe a significant anti-fibrotic effect.

  • Endpoint Analysis: The choice of endpoints and the methods used for their measurement can influence the interpretation of results. A comprehensive analysis should include a combination of histological assessments, biochemical assays (e.g., hydroxyproline content), and molecular analyses (e.g., gene expression of fibrotic markers).

  • Underlying Health Status of Animals: Concurrent infections or other health issues in the experimental animals can impact the inflammatory and fibrotic responses, potentially confounding the effects of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in fibrotic response between animals in the same group. Inconsistent induction of fibrosis.Refine the surgical or chemical induction procedure to ensure uniformity. For example, in the bleomycin model, ensure precise intratracheal or oropharyngeal administration.
Genetic drift within an animal colony.Source animals from a reputable vendor and ensure they are from a well-characterized and genetically stable background.
This compound shows lower than expected efficacy. Suboptimal drug dosage.Perform a dose-response study to determine the optimal effective dose for your specific model and animal strain. Published effective doses for this compound in rats are in the range of 10-20 mg/kg/day via intraperitoneal injection.[1][4]
Poor drug bioavailability.Ensure complete dissolution of this compound in a suitable vehicle. Consider the stability of the prepared solution. For in vivo studies, saline has been used as a vehicle for intraperitoneal administration.[1]
Treatment initiated too late.For therapeutic studies, characterize the time course of fibrosis development in your model and initiate treatment at a well-defined stage of established fibrosis.
Discrepancy between histological and biochemical data. Sampling error.Ensure that the tissue samples collected for histology and biochemical analysis are from the same anatomical location and are representative of the overall fibrotic lesion.
Subjectivity in histological scoring.Use a standardized, blinded scoring system for histological analysis to minimize bias. Quantify fibrotic area using image analysis software where possible.
Unexpected toxicity or adverse effects. Off-target effects of the inhibitor.While this compound is reported to be highly selective for ALK5, it's important to monitor animals for any signs of toxicity.[1] Consider reducing the dose or changing the administration schedule.
Vehicle-related toxicity.Run a vehicle-only control group to rule out any adverse effects of the solvent used to dissolve this compound.

Quantitative Data Summary

The following tables summarize quantitative data from a representative study using this compound in a rat model of unilateral ureteral obstruction (UUO) induced renal fibrosis.

Table 1: Effect of this compound on Renal Hydroxyproline Content (Day 14)

Treatment GroupDose (mg/kg/day)Hydroxyproline (μg/mg wet weight)
Sham-1.2 ± 0.1
UUO + Vehicle-3.8 ± 0.4
UUO + this compound102.5 ± 0.3
UUO + this compound201.8 ± 0.2
*Data are presented as mean ± SEM. *p < 0.05 compared to UUO + Vehicle. (Data are hypothetical and based on trends reported in Moon et al., 2006)

Table 2: Effect of this compound on Renal Gene Expression of Fibrotic Markers (Day 14)

Treatment GroupDose (mg/kg/day)TGF-β1 mRNA (relative expression)Type I Collagen mRNA (relative expression)
Sham-1.01.0
UUO + Vehicle-4.2 ± 0.55.1 ± 0.6
UUO + this compound102.8 ± 0.43.2 ± 0.4
UUO + this compound201.9 ± 0.32.1 ± 0.3
*Data are presented as mean ± SEM. *p < 0.05 compared to UUO + Vehicle. (Data are hypothetical and based on trends reported in Moon et al., 2006)

Detailed Experimental Protocols

Protocol 1: Prophylactic Treatment with this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

  • Animals: 8-10 week old male C57BL/6 mice.

  • Induction of Fibrosis: Anesthetize mice with isoflurane. Intratracheally instill a single dose of bleomycin (1.5 U/kg) in 50 µL of sterile saline. Control animals receive 50 µL of sterile saline only.

  • Preparation of this compound: Dissolve this compound in DMSO to create a stock solution. For daily injections, dilute the stock solution in sterile saline to the desired final concentration (e.g., 10 mg/kg). The final concentration of DMSO should be less than 5%.

  • Treatment Protocol: Begin daily intraperitoneal (IP) injections of this compound (10 mg/kg) or vehicle control on the same day as bleomycin instillation (Day 0). Continue daily injections for 14 days.

  • Endpoint Analysis (Day 14):

    • Sacrifice mice and harvest lungs.

    • Histology: Inflate the left lung with 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition.

    • Biochemical Analysis: Homogenize the right lung and measure hydroxyproline content as an indicator of total collagen.

    • Gene Expression: Extract RNA from a portion of the right lung and perform qRT-PCR to quantify the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgfb1).

Protocol 2: Therapeutic Treatment with this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Rat Model

  • Animals: 8-10 week old male Sprague-Dawley rats.

  • Induction of Fibrosis: Administer CCl4 (1 mL/kg, 50% in corn oil) via oral gavage twice weekly for 4 weeks to establish liver fibrosis.

  • Confirmation of Fibrosis: At the end of week 4, a subset of animals can be sacrificed to confirm the presence of established fibrosis through histological analysis.

  • Preparation of this compound: Prepare this compound solution as described in Protocol 1.

  • Treatment Protocol: From the beginning of week 5, start daily IP injections of this compound (20 mg/kg) or vehicle control. Continue CCl4 administration and this compound treatment for an additional 4 weeks.

  • Endpoint Analysis (End of Week 8):

    • Sacrifice rats and harvest livers.

    • Histology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Sirius Red to visualize collagen.

    • Biochemical Analysis: Measure hydroxyproline content in liver homogenates.

    • Serum Analysis: Collect blood at the time of sacrifice and measure serum levels of liver enzymes (ALT, AST).

Visualizations

TGF_beta_signaling_pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Activates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates IN1130 This compound IN1130->ALK5 Inhibits Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Pro-fibrotic Gene Transcription Nucleus->Gene_transcription Initiates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment p_start Day 0: Induce Fibrosis (e.g., Bleomycin) p_treat Day 0-14: Daily this compound or Vehicle Treatment p_start->p_treat p_end Day 14: Endpoint Analysis p_treat->p_end t_start Week 0-4: Induce Fibrosis (e.g., CCl4) t_treat Week 5-8: Daily this compound or Vehicle Treatment t_start->t_treat t_end End of Week 8: Endpoint Analysis t_treat->t_end troubleshooting_logic start Inconsistent Results with this compound q1 Is the fibrotic response consistent within groups? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the efficacy of this compound as expected? a1_yes->q2 s1 Refine fibrosis induction protocol a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Do different endpoint analyses correlate? a2_yes->q3 s2 Optimize dose and formulation of this compound a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consistent Results a3_yes->end s3 Review and standardize sampling and analysis methods a3_no->s3 s3->q3

References

Technical Support Center: Troubleshooting IN-1130 Inhibition of Smad Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with IN-1130 not inhibiting Smad phosphorylation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TβRII) recruits and phosphorylates the type I receptor (TβRI/ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1][2] This phosphorylation event is a crucial step for their subsequent binding to Smad4, nuclear translocation, and regulation of target gene expression.[2] this compound works by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.[1]

Q2: I am not observing inhibition of Smad phosphorylation after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the lack of observed inhibition. These can be broadly categorized into issues with the inhibitor, the cell culture system, or the experimental protocol. A logical troubleshooting workflow is essential to pinpoint the exact cause.

Q3: Could the issue be with the this compound compound itself?

Yes, this is a critical first step in troubleshooting. Consider the following:

  • This compound Concentration: Are you using an effective concentration? The optimal concentration can be cell-type dependent.

  • This compound Stability and Solubility: Has the compound been stored correctly? Is it fully dissolved in the vehicle solvent and the final culture medium?[3][4][5][6][7]

  • Incubation Time: Is the pre-incubation time with this compound before TGF-β stimulation sufficient?

Q4: What if the problem lies within my cell culture system?

Cellular context is crucial for the activity of any inhibitor. Here are some points to investigate:

  • TGF-β Receptor Expression: Do your cells express sufficient levels of ALK5 and TβRII? Low or absent expression of these receptors will render the cells unresponsive to both TGF-β and this compound.[8][9][10]

  • Cell Line Responsiveness: Have you confirmed that your cell line is responsive to TGF-β stimulation in the absence of the inhibitor?

  • Activation of Non-Canonical Pathways: TGF-β can also signal through Smad-independent (non-canonical) pathways, such as MAPK/ERK, PI3K/Akt, and Rho-like GTPase signaling.[2][11][12][13][14] While this compound targets the canonical pathway, strong activation of alternative pathways might mask the effects on Smad phosphorylation or lead to compensatory signaling.

Q5: Could my experimental protocol be the source of the problem?

Procedural errors are a common cause of unexpected results. Pay close attention to:

  • Phosphatase Activity: Have you included phosphatase inhibitors in your cell lysis buffer? Phosphatases can rapidly dephosphorylate proteins, including p-Smad, leading to a false negative result.[15][16][17][18]

  • Western Blotting Technique: Are your Western blotting conditions optimized for detecting phosphorylated proteins? This includes the choice of blocking buffer and antibody dilutions.

Troubleshooting Guides

Guide 1: Verifying this compound Activity and Experimental Setup

This guide provides a step-by-step approach to confirm the integrity of your inhibitor and the basic experimental conditions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow A Start: No Inhibition of Smad Phosphorylation Observed B Check this compound: Concentration, Solubility, Storage A->B C Perform Dose-Response Experiment B->C D Check Cell Line: TGF-β Receptor Expression & Responsiveness C->D E Confirm TGF-β Induced Smad Phosphorylation (Positive Control) D->E F Review Protocol: Phosphatase Inhibitors, Western Blot Technique E->F G Re-run Experiment with Verified Reagents and Protocol F->G H Outcome: Inhibition Observed? G->H I Yes: Problem Solved H->I Yes J No: Investigate Further (e.g., Non-Canonical Pathways, Off-Target Effects) H->J No

A logical workflow for troubleshooting the lack of this compound efficacy.

Experimental Protocol: Dose-Response and Time-Course of this compound Inhibition

This experiment will help determine the optimal concentration and incubation time for this compound in your specific cell line.

  • Cell Seeding: Plate your cells at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • This compound Pre-incubation: Prepare a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Add the different concentrations of this compound to the cells and incubate for various time points (e.g., 30 min, 1 hour, 2 hours).

  • TGF-β Stimulation: After the pre-incubation, add TGF-β1 (typically 5-10 ng/mL) to the wells and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a Western blot to detect the levels of phospho-Smad2/3 and total Smad2/3.

Guide 2: Assessing Cell Line Suitability and Non-Canonical Signaling

This guide addresses potential issues related to the specific characteristics of your chosen cell line.

TGF-β Signaling Pathway

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII ALK5 TβRI (ALK5) TBRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates NonCanonical Non-Canonical Pathways (MAPK, PI3K/Akt) ALK5->NonCanonical pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Transcription Smad_complex->Gene_expression translocates to nucleus IN1130 This compound IN1130->ALK5 inhibits

The canonical and non-canonical TGF-β signaling pathways.

Experimental Protocol: Western Blot for Phospho-Smad2/3

A detailed protocol for reliable detection of Smad phosphorylation.

  • Sample Preparation:

    • Culture and treat cells as described in the dose-response experiment.

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1X cell lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]

    • Sonicate the lysate briefly to ensure the release of nuclear proteins.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over non-fat milk.[20]

    • Incubate the membrane with primary antibody against phospho-Smad2/3 diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Applications

ApplicationCell TypeRecommended Starting ConcentrationIncubation TimeReference
Inhibition of TGF-β-stimulated Smad2 phosphorylationHepG2, 4T10.5 - 1 µM2 hours[21]
Restoration of E-cadherin expressionMCF10A1 µM72 hoursInferred from similar ALK5 inhibitors
Inhibition of cell mobility and invasionMDA-MB-231, NMuMG, MCF10A1 µM30 min pre-treatmentInferred from similar ALK5 inhibitors
In vivo suppression of Smad2 phosphorylation in rat kidneyRat model10 - 20 mg/kg/day (IP)14 daysInferred from published studies

Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental setup.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of IN-1130

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with IN-1130, a selective transforming growth factor-β type I receptor kinase (ALK5) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Its mechanism of action involves blocking the phosphorylation of downstream mediators, primarily Smad2 and Smad3, which in turn inhibits the TGF-β signaling pathway.[1][2][4] This pathway is crucial in cellular processes like growth, differentiation, and extracellular matrix production.[5]

Q2: What are the reported therapeutic applications of this compound?

A2: Preclinical studies have demonstrated the potential of this compound in various therapeutic areas. It has been shown to suppress renal fibrosis in obstructive nephropathy, block lung metastasis of breast cancer, and promote the regression of fibrotic plaques in animal models of Peyronie's disease.[2][4][6]

Q3: What is known about the in vivo pharmacokinetics of this compound?

A3: Following oral administration in rodents, this compound has been observed to be rapidly absorbed, reaching a peak plasma concentration within 15 minutes.[7] The compound distributes to various tissues, including the plasma, liver, kidneys, and lungs, with the highest concentrations found in the liver.[7]

Q4: Which cytochrome P450 (CYP) isozymes are involved in the metabolism of this compound?

A4: In vitro studies using human liver microsomes and CYP supersomes have identified CYP3A4, CYP2C8, CYP2D6, and CYP2C19 as the primary isozymes responsible for the metabolism of this compound.[7]

Troubleshooting Guide: Improving this compound Bioavailability

Researchers may encounter variability in the in vivo efficacy of this compound, which can often be attributed to suboptimal bioavailability. This guide provides potential reasons and troubleshooting strategies.

Issue Potential Cause Troubleshooting Strategy
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound. Many small molecule kinase inhibitors exhibit low water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[8][9][10][11]Formulation Improvement:Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area for dissolution.[8][9][12] • Amorphous Solid Dispersions: Formulate this compound with a polymer to create a solid dispersion, which can enhance solubility and dissolution rates.[8][9][10] • Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubilization in the GI tract.[8][11] • Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[8][12]
High first-pass metabolism. Extensive metabolism by gut wall and liver enzymes. As this compound is metabolized by multiple CYP enzymes, significant first-pass metabolism can reduce the amount of active drug reaching systemic circulation.[7]Co-administration with CYP Inhibitors: In preclinical studies, co-administration with known inhibitors of CYP3A4 or other relevant CYPs could be explored to assess the impact of first-pass metabolism. Note: This is for investigational purposes only and requires careful consideration of potential drug-drug interactions. • Alternative Routes of Administration: For initial efficacy studies, consider alternative routes that bypass the gastrointestinal tract and liver, such as intraperitoneal (IP) or intravenous (IV) injection.[1][2]
Precipitation of this compound in the gastrointestinal tract. Supersaturation and subsequent precipitation. Some enabling formulations can lead to a temporary supersaturated state in the gut, followed by precipitation of the drug before it can be absorbed.Inclusion of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) into the formulation to help maintain a supersaturated state and prevent precipitation. • pH Modification: For ionizable compounds, adjusting the pH of the formulation or co-administering with buffering agents can enhance solubility and prevent precipitation in different segments of the GI tract.[12]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol describes a solvent evaporation method for preparing a solid dispersion of this compound to potentially enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle sonication or vortexing.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution profile of the solid dispersion compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the oral bioavailability of a new this compound formulation.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation (e.g., solid dispersion suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for bioanalysis

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately transfer the blood samples into tubes containing anticoagulant and mix gently.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII 1. Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex 4. Complex Formation Smad4 Smad4 GeneTranscription Gene Transcription (e.g., Fibrosis, EMT) SmadComplex->GeneTranscription 5. Nuclear Translocation & Gene Regulation IN1130 This compound IN1130->TBRI Inhibition

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Bioavailability Assessment Formulation Prepare this compound Formulation (e.g., Solid Dispersion) Characterization Characterize Formulation (e.g., XRPD, Dissolution) Formulation->Characterization Dosing Oral Administration to Rodents Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Compare Compare PK Parameters (vs. Control Formulation) PK->Compare

Caption: Workflow for improving and evaluating the oral bioavailability of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of IN-1130 and Galunisertib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway: IN-1130 and Galunisertib (LY2157299). This analysis is based on available preclinical data in various cancer models.

Both this compound and Galunisertib target the TGF-β receptor I kinase (ALK5), a critical node in a signaling pathway implicated in tumor progression, metastasis, and immune evasion.[1][2] By inhibiting ALK5, these molecules aim to abrogate the downstream signaling cascade, primarily mediated by the phosphorylation of SMAD proteins.[1][3] While both compounds share a common target, their preclinical profiles exhibit distinct characteristics.

Biochemical and In Vitro Activity

This compound emerges as a highly potent inhibitor of ALK5 in biochemical assays, with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[3][4] In cellular assays, it effectively inhibits TGF-β-stimulated Smad2 phosphorylation and its subsequent nuclear translocation at sub-micromolar concentrations.[3] Galunisertib also potently inhibits TGF-β dependent signaling, with reported IC50 values for TGF-β1-induced pSMAD in the sub-micromolar to low micromolar range in various cancer cell lines.[5][6]

ParameterThis compoundGalunisertib (LY2157299)
Target TGF-β type I receptor kinase (ALK5)TGF-β receptor I kinase (ALK5)
Mechanism of Action Inhibits ALK5-mediated Smad3 phosphorylation.[3][4]Inhibits TGF-βRI kinase, downregulating SMAD2 phosphorylation.[1][7]
IC50 (ALK5-mediated Smad3 phosphorylation) 5.3 nM[3][4]Not explicitly reported in the same assay.
IC50 (TGF-β1-induced pSMAD in vitro) Not explicitly reported.0.8941 µM (EMT6-LM2 cells)[5][6], 1.765 µM (4T1-LP cells)[5][6]
In Vitro Effects - Inhibits TGF-β-stimulated Smad2 phosphorylation and nuclear translocation.[3]- Suppresses TGF-β-induced epithelial-mesenchymal transition (EMT).[2]- Blocks TGF-β-induced cancer cell migration and invasion.[2]- Restores E-cadherin expression decreased by TGF-β.[3]- Inhibits TGF-β-induced MMP-2 and MMP-9 expression.[2]- Inhibits TGF-β-mediated cellular SMAD phosphorylation.[5][6]- Inhibits tumor cell migration and mesenchymal phenotype.[5][6]- Reverses TGF-β-mediated immune suppression.[5][7]

In Vivo Efficacy in Cancer Models

Both inhibitors have demonstrated anti-metastatic potential in preclinical animal models. This compound has been shown to inhibit lung metastasis in a 4T1 xenograft mouse model of breast cancer and in MMTV/c-Neu transgenic mice, without affecting primary tumor volume.[2] This effect is attributed to the inhibition of EMT.[2]

Galunisertib has a broader reported spectrum of in vivo activity across various tumor types, including breast, colon, lung, and hepatocellular carcinoma models.[1] Beyond its anti-metastatic effects, Galunisertib has also been shown to delay tumor growth in some models.[5][6] Furthermore, it has demonstrated the ability to reverse TGF-β-mediated immune suppression in the tumor microenvironment, suggesting a potential role in combination with immunotherapies.[7]

Cancer ModelThis compoundGalunisertib (LY2157299)
Breast Cancer Inhibited lung metastasis in 4T1 xenograft and MMTV/c-Neu transgenic models.[2]Showed anti-tumor activity in breast cancer models.[1] Inhibited tumor growth in the 4T1 syngeneic model.[6]
Colon Cancer Not reported.Showed anti-tumor activity in colon cancer models.[1]
Lung Cancer Not reported.Showed anti-tumor activity in lung cancer models.[1]
Hepatocellular Carcinoma (HCC) Not reported.Showed anti-tumor activity in HCC models.[1] Investigated in combination with sorafenib.[8]
Glioblastoma Not reported.Showed promising activity in a Phase I trial.[5]
Pancreatic Cancer Not reported.Investigated in clinical trials.[1]

Clinical Development and Safety Profile

Galunisertib has advanced into clinical trials for various solid tumors, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other agents like nivolumab.[1][9] A key finding from preclinical and clinical development is the observation of cardiac toxicities with continuous long-term exposure, which has led to the adoption of an intermittent dosing schedule (e.g., 14 days on/14 days off) in clinical studies.[1][10] Information on the clinical development status of this compound is less readily available in the public domain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating ALK5 inhibitors.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & Regulates Inhibitor This compound / Galunisertib Inhibitor->TGFbRI Inhibits experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models biochem Biochemical Assay (ALK5 Kinase Activity) smad_phos SMAD Phosphorylation Assay (Western Blot / ELISA) biochem->smad_phos cell_lines Cancer Cell Lines cell_lines->smad_phos migration Migration / Invasion Assay (Transwell) cell_lines->migration emt EMT Marker Analysis (qPCR / Western Blot) cell_lines->emt animal_model Animal Model (e.g., Xenograft, Syngeneic) smad_phos->animal_model treatment Treatment with Inhibitor animal_model->treatment tumor_growth Primary Tumor Growth Measurement treatment->tumor_growth metastasis Metastasis Assessment (e.g., Lung Nodule Count) treatment->metastasis pd Pharmacodynamics (pSMAD in Tumor/Blood) treatment->pd

References

A Head-to-Head Comparison of IN-1130 and SB-431542 for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, oncology, and fibrosis, the selective inhibition of Activin Receptor-Like Kinase 5 (ALK5), a key component of the TGF-β signaling pathway, is of paramount importance. Two prominent small molecule inhibitors, IN-1130 and SB-431542, have emerged as critical tools in dissecting this pathway and as potential therapeutic agents. This guide provides a detailed, data-driven comparison of their performance in ALK5 inhibition, offering insights into their potency, selectivity, and cellular effects to aid researchers in selecting the optimal inhibitor for their experimental needs.

At a Glance: Key Performance Indicators

FeatureThis compoundSB-431542
ALK5 IC50 5.3 nM (Smad3 phosphorylation)[1][2][3][4][5]94 nM[6][7][8]
Primary Target ALK5 (TGF-β type I receptor)[1][2][3][4][5]ALK4, ALK5, ALK7[6][7][9]
Reported Selectivity Highly selective against a panel of 27 serine/threonine and tyrosine kinases[1][5][10].Selective for ALK4/5/7 over other ALK family members (BMP receptors) and other kinase pathways (ERK, JNK, p38)[6][9].
Cellular Effects Inhibits TGF-β-stimulated Smad2 phosphorylation and nuclear translocation[2][4][7]. Suppresses renal fibrosis and blocks breast cancer lung metastasis in vivo[1][2][7].Inhibits TGF-β- and activin-induced Smad2 phosphorylation[9]. Has no effect on BMP-induced Smad1 phosphorylation[9].

Delving Deeper: Potency and Efficacy

This compound demonstrates significantly higher potency in inhibiting ALK5 kinase activity compared to SB-431542. The half-maximal inhibitory concentration (IC50) for this compound in an assay measuring ALK5-mediated Smad3 phosphorylation is 5.3 nM[1][2][3][4][5]. In contrast, the IC50 for SB-431542 in a similar assay is reported to be 94 nM[6][7][8]. This suggests that this compound is approximately 18 times more potent than SB-431542 in a cell-free context.

In cellular assays, both inhibitors effectively block the TGF-β signaling cascade. This compound has been shown to inhibit the phosphorylation and nuclear translocation of Smad2 in response to TGF-β stimulation[2][4][7]. Similarly, SB-431542 effectively blocks TGF-β- and activin-induced phosphorylation of Smad2[9].

Specificity Profile: On-Target and Off-Target Effects

A critical consideration for any kinase inhibitor is its selectivity. This compound is reported to be highly selective for ALK5. When tested against a panel of 27 other serine/threonine and tyrosine kinases, it showed high selectivity[1][5][10].

SB-431542 is a selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7[6][7][9]. It displays a high degree of selectivity against other ALK family members, such as those involved in Bone Morphogenetic Protein (BMP) signaling (ALK1, ALK2, ALK3, and ALK6)[6][9]. Furthermore, it does not inhibit other major signaling pathways, including the ERK, JNK, or p38 MAP kinase pathways[9].

While both inhibitors are considered selective for the TGF-β pathway, the broader kinase screening of this compound suggests a potentially more specific profile, though a direct head-to-head comparison on a comprehensive kinase panel has not been published.

Experimental Methodologies

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

ALK5 Kinase Inhibition Assay (for SB-431542)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Materials:

  • Recombinant GST-tagged ALK5 kinase domain

  • Recombinant GST-tagged Smad3 substrate

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT

  • ATP (3 µM final concentration)

  • [γ-33P]ATP (0.5 µCi per well)

  • Inhibitor (SB-431542 or this compound) at various concentrations

  • P-81 phosphocellulose paper or 96-well filter plates

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GST-ALK5 (e.g., 65 nM), and GST-Smad3 (e.g., 184 nM).

  • Add the inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a set time (e.g., 3 hours).

  • Stop the reaction and spot the mixture onto P-81 paper or into the wells of a filter plate.

  • Wash the paper/plate extensively with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated 33P in a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Smad2 Inhibition in Cells

This protocol outlines a common method to assess the cellular activity of ALK5 inhibitors.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, HepG2)

  • Complete cell culture medium

  • Serum-free medium

  • TGF-β1 ligand

  • ALK5 inhibitor (this compound or SB-431542)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Smad2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Smad2 and a loading control protein.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical experimental workflow for inhibitor comparison.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., fibrosis, EMT) Inhibitor This compound or SB-431542 Inhibitor->ALK5

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound and SB-431542.

Inhibitor_Comparison_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50 Determination) pSmad Phospho-Smad2/3 Western Blot KinaseAssay->pSmad Selectivity Kinase Selectivity Profiling (Panel Screening) Selectivity->pSmad Reporter TGF-β Reporter Gene Assay pSmad->Reporter Functional Functional Assays (e.g., Migration, Invasion, EMT) Reporter->Functional DiseaseModel Disease Models (e.g., Fibrosis, Cancer) Functional->DiseaseModel Start Select Inhibitors: This compound & SB-431542 Start->KinaseAssay Start->Selectivity

References

A Comparative Guide to IN-1130 and RepSox in Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, IN-1130 and RepSox, with a focus on their application in cellular reprogramming studies. While both molecules target the Activin receptor-like kinase 5 (ALK5), their documented efficacy and experimental validation in the context of reprogramming differ significantly.

Executive Summary

RepSox is a well-characterized small molecule that has been demonstrated to enhance the efficiency of cellular reprogramming and can replace the requirement for the transcription factors Sox2 and c-Myc in the generation of induced pluripotent stem cells (iPSCs). Its mechanism of action involves the inhibition of the TGF-β pathway, leading to the induction of the pluripotency-associated transcription factor Nanog. In contrast, this compound is also a potent ALK5 inhibitor, but to date, its application and efficacy in cellular reprogramming have not been reported in peer-reviewed literature. Its known biological activities are primarily in the fields of anti-fibrosis and cancer metastasis inhibition.

This guide will present the available data for both compounds, highlighting the extensive research supporting the use of RepSox in reprogramming and the current lack of such evidence for this compound.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Both this compound and RepSox are selective inhibitors of the TGF-β type I receptor kinase, ALK5. Inhibition of ALK5 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway. This pathway is known to be a barrier to cellular reprogramming, and its inhibition can promote the mesenchymal-to-epithelial transition (MET), a crucial early step in the generation of iPSCs from fibroblasts.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Small Molecule Inhibitors TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TGF-β Ligand->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Translocates to Nucleus & Regulates Transcription Reprogramming_Inhibition Inhibition of Reprogramming Target_Genes->Reprogramming_Inhibition This compound This compound This compound->ALK5 Inhibit RepSox RepSox RepSox->ALK5

Caption: TGF-β signaling pathway and points of inhibition by this compound and RepSox.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and RepSox. It is important to note the different assay conditions for the IC50 values, which may affect direct comparability.

ParameterThis compoundRepSoxReference
Target ALK5 (TGF-βRI)ALK5 (TGF-βRI)[1][2]
IC50 (ALK5-mediated Smad3 phosphorylation) 5.3 nMNot Reported[1]
IC50 (ALK5 autophosphorylation) Not Reported4 nM[2]
IC50 (TGF-β cellular assay) Not Reported18 nM--INVALID-LINK--
IC50 (ALK5 binding) Not Reported23 nM--INVALID-LINK--
Reprogramming Efficacy No data availableEnhances efficiency; can replace Sox2 and c-Myc[3][4]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution.

Efficacy in Reprogramming Studies

RepSox

RepSox has been extensively documented to facilitate cellular reprogramming. Key findings include:

  • Replacement of Key Transcription Factors: RepSox can replace the requirement for exogenous Sox2 and c-Myc in the generation of iPSCs from mouse embryonic fibroblasts (MEFs) when used in combination with Oct4 and Klf4.[3][4]

  • Induction of Nanog: The mechanism by which RepSox replaces Sox2 is through the induction of the endogenous pluripotency factor Nanog.[4]

  • Enhanced Efficiency: Inhibition of the TGF-β pathway by RepSox enhances the overall efficiency and kinetics of iPSC formation.

  • Broad Applicability: RepSox has been used in reprogramming protocols for both mouse and human fibroblasts.[2]

This compound

Currently, there is no published research demonstrating the use or efficacy of this compound in cellular reprogramming studies. While its potent inhibition of ALK5 suggests it could theoretically have a similar effect to RepSox, this has not been experimentally validated. The existing research on this compound focuses on its therapeutic potential in other areas:

  • Anti-fibrotic Effects: this compound has been shown to suppress renal fibrosis in animal models.[5]

  • Anti-metastatic Properties: It can block breast cancer lung metastasis in mice.

Experimental Protocols

General Workflow for Small Molecule-Enhanced Reprogramming

The following diagram illustrates a general workflow for using small molecules like RepSox to enhance cellular reprogramming of fibroblasts.

experimental_workflow start Start: Fibroblast Culture transduction Transduction with Reprogramming Factors (e.g., Oct4, Klf4) start->transduction small_molecule Addition of Small Molecule (e.g., RepSox) transduction->small_molecule culture Culture in iPSC Medium small_molecule->culture colony_formation iPSC Colony Formation culture->colony_formation picking Colony Picking and Expansion colony_formation->picking characterization Characterization of iPSCs picking->characterization end End: Validated iPSC Lines characterization->end

Caption: General experimental workflow for small molecule-enhanced iPSC generation.
Detailed Methodologies

RepSox Protocol for Mouse Embryonic Fibroblast (MEF) Reprogramming (Example)

This protocol is a generalized representation based on published studies.[4] Specific concentrations and timings may require optimization.

  • Cell Seeding: Plate MEFs on gelatin-coated dishes in MEF medium (DMEM with 10% FBS, non-essential amino acids, L-glutamine, and β-mercaptoethanol).

  • Viral Transduction: On the following day, infect the MEFs with retroviruses or lentiviruses encoding the reprogramming factors (e.g., Oct4 and Klf4 if replacing Sox2 and c-Myc).

  • Small Molecule Treatment: Two days post-transduction, change the medium to iPSC medium (e.g., KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, non-essential amino acids, L-glutamine, β-mercaptoethanol, and LIF). Add RepSox to the medium at a final concentration of 1-10 µM.

  • Culture and Monitoring: Culture the cells for 10-21 days, changing the medium every 1-2 days. Monitor for the emergence of iPSC-like colonies.

  • Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer them to new gelatin-coated plates with fresh iPSC medium for expansion.

  • Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-1) and differentiation potential through embryoid body formation or teratoma assays.

This compound Protocol for Cellular Reprogramming

As of the date of this guide, there are no established and validated protocols for the use of this compound in cellular reprogramming. Researchers interested in exploring its potential would need to design experiments based on its known properties as an ALK5 inhibitor, likely starting with concentrations similar to those used for RepSox and other ALK5 inhibitors in reprogramming contexts.

Conclusion

For researchers seeking a small molecule to enhance or enable cellular reprogramming through the inhibition of the TGF-β pathway, RepSox is the well-established and scientifically validated choice. Its ability to replace key transcription factors and its documented mechanism of action provide a strong foundation for its use in reprogramming experiments.

This compound , while a potent ALK5 inhibitor with demonstrated efficacy in other biological contexts, remains an unproven tool in the field of cellular reprogramming. Future studies are required to determine if its inhibitory activity on the TGF-β pathway translates to an effective role in promoting the generation of iPSCs. Until such data is available, its use in reprogramming studies would be exploratory.

References

Validating IN-1130 On-Target Efficacy with ALK5 siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the small molecule inhibitor IN-1130 and siRNA-mediated knockdown to target the Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. The primary focus is to illustrate how siRNA knockdown serves as a powerful validation tool to confirm the on-target effects of this compound.

Introduction to Target Validation

In drug development, confirming that a compound's biological effect is a direct result of its interaction with the intended target is critical. Small interfering RNA (siRNA) is a valuable tool for this purpose. By specifically silencing the mRNA of the target protein (in this case, ALK5), researchers can create a cellular environment where the target is absent. Comparing the phenotypic and signaling outcomes of the drug (this compound) with those of target gene knockdown provides strong evidence of on-target activity. A congruent effect between the inhibitor and siRNA knockdown validates that the inhibitor's mechanism of action is indeed through the intended target.

The Role of ALK5 in TGF-β Signaling

ALK5, also known as TGF-β type I receptor (TβRI), is a serine/threonine kinase that plays a pivotal role in the canonical TGF-β signaling pathway. Upon binding of TGF-β ligand to the TGF-β type II receptor (TβRII), ALK5 is recruited and phosphorylated, becoming activated. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and fibrosis.[1] Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.

This compound: A Selective ALK5 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of ALK5. It directly targets the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3. Published data indicates that this compound inhibits ALK5-mediated Smad3 phosphorylation with an IC50 of 5.3 nM.[2][3][4] Studies have demonstrated that this compound effectively suppresses TGF-β-stimulated Smad2 phosphorylation in various cell lines.[2] Its utility has been shown in preclinical models where it suppresses renal fibrosis and blocks breast cancer lung metastasis.[2][3]

Comparative Analysis: this compound vs. ALK5 siRNA

The central premise of this comparison is that if this compound is a specific ALK5 inhibitor, its effects on the TGF-β signaling pathway should phenocopy the effects of directly knocking down ALK5 expression using siRNA.

Data Presentation

The following table summarizes the expected comparative results based on published literature for this compound and ALK5 siRNA. This data is illustrative of a typical validation experiment.

ParameterControl (Vehicle/Scrambled siRNA)This compound TreatmentALK5 siRNA KnockdownExpected Congruence
ALK5 Protein Expression 100%~100%<20%N/A (Different Mechanisms)
TGF-β Induced p-SMAD2 Levels 100%<15%<20%High
TGF-β Induced p-SMAD3 Levels 100%<10%<15%High
Relative Expression of a TGF-β Target Gene (e.g., PAI-1/SERPINE1) 100%<25%<30%High
Cell Migration (% of Control) 100%~40%~45%High

Experimental Protocols

Herein are detailed methodologies for conducting a validation study comparing this compound with ALK5 siRNA.

ALK5 siRNA Knockdown and Cell Treatment
  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, MDA-MB-231 breast cancer cells) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of transfection complexes: one with a non-targeting (scrambled) control siRNA and another with a validated siRNA sequence targeting ALK5.

    • For each well, dilute 50 pmol of siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

    • Add the 200 µL of the siRNA-lipid complex to the cells in 1.8 mL of fresh serum-free medium.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After incubation, replace the medium with complete growth medium.

  • This compound Treatment: 48 hours post-transfection, treat the relevant wells with this compound at a final concentration of 1 µM or vehicle control (e.g., DMSO) for 2 hours.

  • TGF-β Stimulation: Following the this compound or vehicle treatment, stimulate the cells with 5 ng/mL of TGF-β1 for 1 hour (for phosphorylation studies) or 24 hours (for gene expression or migration assays).

  • Cell Lysis and Protein Quantification:

    • For Western blot analysis, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

Western Blot Analysis
  • Sample Preparation: Prepare protein lysates by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against ALK5, phospho-SMAD2, total SMAD2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.

Visualizations

ALK5 Signaling Pathway

ALK5_Signaling_Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5_inactive ALK5 (TβRI) (Inactive) TBRII->ALK5_inactive Recruits ReceptorComplex Active Receptor Complex ALK5_inactive->ReceptorComplex ALK5_active ALK5 (Active) ReceptorComplex->ALK5_active Phosphorylates SMAD23 SMAD2/3 ALK5_active->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Transcription Regulates

Caption: Canonical TGF-β/ALK5 signaling pathway.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Start: Cultured Cells Transfection Transfect with: 1. Control siRNA 2. ALK5 siRNA Start->Transfection Incubation Incubate 48h Transfection->Incubation Treatment Treat with: 1. Vehicle 2. This compound (1µM) Incubation->Treatment Stimulation Stimulate with TGF-β Treatment->Stimulation Analysis Downstream Analysis: - Western Blot (p-SMAD2) - qPCR (Target Genes) - Migration Assay Stimulation->Analysis Comparison Compare Results: This compound vs. ALK5 siRNA Analysis->Comparison Validation Conclusion: On-Target Validation Comparison->Validation

Caption: Workflow for validating this compound with ALK5 siRNA.

References

IN-1130: A Comparative Guide to its Cross-Reactivity with TGF-beta Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitor IN-1130's cross-reactivity profile against various Transforming Growth Factor-beta (TGF-β) superfamily receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound for their specific applications.

Executive Summary

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against TGF-β superfamily type I receptors.

ReceptorSignaling PathwayThis compound IC50 (nM)Reference
ALK5 (TGFβRI) TGF-β5.3[1]
ALK4 (ACVR1B) Activin/NodalInhibited[2]
ALK7 (ACVR1C) NodalInhibited[2]
ALK1 (ACVRL1) BMP/TGF-βNot Available
ALK2 (ACVR1) BMPNot Available
ALK3 (BMPR1A) BMPNot Available
ALK6 (BMPR1B) BMPNot Available

Note: While specific IC50 values for ALK4 and ALK7 are not provided in the cited literature, the studies confirm inhibitory activity. For ALK1, ALK2, ALK3, and ALK6, a lack of inhibition of BMP signaling has been reported[2].

TGF-β Superfamily Signaling Pathways

The following diagram illustrates the major signaling pathways of the TGF-β superfamily, highlighting the receptors targeted by this compound.

TGF_beta_signaling cluster_ligands Ligands cluster_receptors Receptors cluster_typeII Type II Receptors cluster_typeI Type I Receptors (ALKs) cluster_smads SMADs cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Activin Activin ActRIIA_B ActRIIA/B Activin->ActRIIA_B Nodal Nodal Nodal->ActRIIA_B BMPs BMPs BMPs->ActRIIA_B BMPRII BMPRII BMPs->BMPRII ALK5 ALK5 TGFbRII->ALK5 ALK4 ALK4 ActRIIA_B->ALK4 ALK7 ALK7 ActRIIA_B->ALK7 ALK2 ALK2 ActRIIA_B->ALK2 ALK1 ALK1 BMPRII->ALK1 BMPRII->ALK2 ALK3 ALK3 BMPRII->ALK3 ALK6 ALK6 BMPRII->ALK6 SMAD2_3 p-SMAD2/3 ALK5->SMAD2_3 ALK4->SMAD2_3 ALK7->SMAD2_3 SMAD1_5_8 p-SMAD1/5/8 ALK1->SMAD1_5_8 ALK2->SMAD1_5_8 ALK3->SMAD1_5_8 ALK6->SMAD1_5_8 SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD1_5_8->SMAD4 Gene_expression Gene Expression SMAD4->Gene_expression IN1130 This compound IN1130->ALK5 IN1130->ALK4 IN1130->ALK7 Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor Prepare serial dilutions of this compound Assay_Plate Dispense receptors and inhibitor into microplate Inhibitor->Assay_Plate Receptors Prepare purified recombinant TGF-beta receptors Receptors->Assay_Plate Initiate Initiate reaction with [γ-³²P]ATP and substrate Assay_Plate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate reaction Incubate->Terminate Spot Spot reaction mixture onto membrane Terminate->Spot Wash Wash to remove unincorporated ³²P-ATP Spot->Wash Quantify Quantify radioactivity Wash->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze

References

A Comparative Analysis of IN-1130 and Other ALK5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel ALK5 inhibitor, IN-1130, alongside other prominent ALK5 inhibitors used in preclinical and clinical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance with supporting experimental data.

Introduction to ALK5 Inhibition

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis, cancer progression, and immune disorders. Consequently, the development of potent and selective ALK5 inhibitors is a significant area of therapeutic research. This guide focuses on this compound, a novel and highly selective ALK5 inhibitor, and compares its biochemical and cellular activity with other well-characterized ALK5 inhibitors.

Biochemical Potency and Selectivity

A key determinant of a successful kinase inhibitor is its potency and selectivity. The following table summarizes the in vitro inhibitory activities of this compound and other selected ALK5 inhibitors against ALK5 and, where available, other related kinases to provide a selectivity profile.

InhibitorTargetIC50 (nM)Other Kinase IC50 (nM)
This compound ALK5 (Smad3 phosphorylation) 5.3 [1][2]p38α: 4,300[1]
ALK5 (Casein phosphorylation) 36 [1][3]
Galunisertib (LY2157299)ALK556[4]ALK4: >1,000, ALK2: >10,000
Vactosertib (EW-7197)ALK511-12.9[4][5]ALK4: 13-17.3, ALK2: 17.3[4][5]
SD-208ALK548[6][7][8]>100-fold selectivity over TGF-βRII[6][7][8]
RepSoxALK5 (autophosphorylation)4[9]p38 MAPK, JNK1, GSK3: >16,000
ALK5 (binding)23[9]
SB-431542ALK594[4][10][11]ALK4, ALK7 (inhibits); >100-fold selective over p38 MAPK[4][10]

This compound demonstrates high potency with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation[1][2]. Its selectivity is highlighted by a significantly higher IC50 for p38α mitogen-activated protein kinase (4.3 μM), indicating a wide therapeutic window with potentially fewer off-target effects[1]. Other inhibitors such as Vactosertib also show high potency against ALK5 and related kinases ALK4 and ALK2[4][5]. Galunisertib and SD-208 are potent ALK5 inhibitors with good selectivity profiles[4][6]. RepSox is particularly potent in inhibiting ALK5 autophosphorylation, while SB-431542 is a widely used tool compound with good selectivity over p38 MAPK[4][9][10].

Cellular Activity and In Vivo Efficacy

The therapeutic potential of ALK5 inhibitors is ultimately determined by their activity in cellular and in vivo models. This section compares the reported effects of this compound and other inhibitors in preclinical models of disease.

Anti-Fibrotic Activity

This compound has been shown to suppress renal fibrosis in a rat model of unilateral ureteral obstruction (UUO)[2]. Treatment with this compound reduced the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin, and decreased collagen deposition in the kidney[2].

Anti-Metastatic Activity

In preclinical models of breast cancer, this compound has demonstrated the ability to block lung metastasis[1]. It inhibits TGF-β-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion[1]. Studies in MMTV/c-Neu transgenic mice showed that this compound inhibited breast cancer metastasis to the lungs[1].

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a typical experimental workflow.

TGF_beta_ALK5_Signaling cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII 1. Ligand Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Receptor Complex Formation & ALK5 Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. SMAD2/3 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus 5. Nuclear Translocation Gene_Transcription Target Gene Transcription (e.g., Fibrosis, EMT genes) Nucleus->Gene_Transcription 6. Gene Regulation IN1130 This compound & other ALK5 Inhibitors IN1130->ALK5 Inhibition

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

The diagram above illustrates the canonical TGF-β signaling cascade. The process begins with the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes like fibrosis and epithelial-mesenchymal transition. This compound and other ALK5 inhibitors act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.

ALK5_Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) - Determine IC50 against ALK5 Selectivity_Panel Kinase Selectivity Profiling - Screen against a panel of kinases - Determine selectivity Kinase_Assay->Selectivity_Panel Cell_Assay Cell-Based Assays (e.g., Western Blot for pSMAD) - Confirm cellular potency Selectivity_Panel->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Fibrosis_Model Fibrosis Models (e.g., Unilateral Ureteral Obstruction) - Assess anti-fibrotic efficacy PK_PD Pharmacokinetics/Pharmacodynamics - Determine drug exposure and target engagement Fibrosis_Model->PK_PD Cancer_Model Cancer Metastasis Models (e.g., Orthotopic breast cancer model) - Assess anti-metastatic efficacy Cancer_Model->PK_PD Start ALK5 Inhibitor Candidate Start->Kinase_Assay Lead_Optimization->Fibrosis_Model Lead_Optimization->Cancer_Model

Caption: Experimental Workflow for ALK5 Inhibitor Evaluation.

The evaluation of a potential ALK5 inhibitor follows a structured workflow. It typically begins with in vitro biochemical assays to determine the compound's potency against the ALK5 kinase and its selectivity against a broader panel of kinases. Promising candidates are then advanced to cell-based assays to confirm their ability to inhibit ALK5 signaling within a cellular context. Subsequently, in vivo studies in relevant animal models of disease, such as fibrosis or cancer, are conducted to assess therapeutic efficacy. Pharmacokinetic and pharmacodynamic studies are also crucial to understand the drug's behavior in the body and its effect on the target.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ALK5 inhibitors.

ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the ALK5 kinase domain.

  • Reagents: Recombinant ALK5 kinase, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test inhibitor (e.g., this compound).

  • Procedure:

    • A mixture of the ALK5 kinase and the Eu-labeled antibody is prepared.

    • Serial dilutions of the test inhibitor are added to the wells of a microplate.

    • The kinase/antibody mixture is added to the wells containing the inhibitor.

    • The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Data Analysis: The FRET signal is measured using a fluorescence plate reader. The signal is inversely proportional to the amount of inhibitor bound to the kinase. The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

Cellular Assay for Smad2/3 Phosphorylation (Western Blot)

This method is used to determine the effect of an ALK5 inhibitor on the phosphorylation of SMAD2 and SMAD3 in cells stimulated with TGF-β.

  • Cell Culture and Treatment:

    • Cells (e.g., HaCaT keratinocytes or 4T1 breast cancer cells) are cultured to sub-confluency.

    • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling.

    • Cells are pre-treated with various concentrations of the ALK5 inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).

    • Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The band intensities for p-SMAD2/3 are normalized to the total SMAD2/3 bands to determine the relative level of phosphorylation.

In Vivo Model of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)

The UUO model is a widely used method to induce progressive renal fibrosis.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A flank incision is made to expose the left kidney and ureter.

    • The left ureter is ligated at two points with non-absorbable suture.

    • The incision is closed. Sham-operated animals undergo the same procedure without ureter ligation.

  • Inhibitor Treatment:

    • The ALK5 inhibitor (e.g., this compound) or vehicle is administered daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) starting from the day of surgery.

  • Endpoint Analysis:

    • Animals are sacrificed at specific time points (e.g., 7 or 14 days post-surgery).

    • Kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for collagen), immunohistochemistry (e.g., for α-SMA and fibronectin), and molecular analysis (e.g., qPCR for fibrotic gene expression).

In Vivo Model of Breast Cancer Metastasis (Orthotopic Implantation)

This model mimics the natural progression of breast cancer, including primary tumor growth and spontaneous metastasis.

  • Cell Line: A metastatic breast cancer cell line (e.g., 4T1 for syngeneic models in BALB/c mice or MDA-MB-231 for xenograft models in immunodeficient mice) is used.

  • Orthotopic Injection:

    • A suspension of the cancer cells is injected into the mammary fat pad of female mice.

  • Inhibitor Treatment:

    • Once the primary tumors are established, treatment with the ALK5 inhibitor (e.g., this compound) or vehicle is initiated.

  • Monitoring and Endpoint Analysis:

    • Primary tumor growth is monitored regularly.

    • At the end of the study, animals are euthanized, and lungs and other organs are harvested.

    • Metastatic burden in the lungs can be quantified by counting surface nodules, histological analysis, or by using bioluminescent imaging if the cancer cells are engineered to express luciferase.

Conclusion

This compound is a highly potent and selective ALK5 inhibitor with promising anti-fibrotic and anti-metastatic properties demonstrated in preclinical models. Its favorable selectivity profile suggests a potential for reduced off-target effects compared to less selective inhibitors. The data presented in this guide provides a foundation for researchers to compare this compound with other available ALK5 inhibitors and to design further investigations into its therapeutic potential. The detailed experimental protocols offer a starting point for the in vitro and in vivo evaluation of this and other novel ALK5 inhibitors.

References

IN-1130: A Comparative Guide to its Specificity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the specificity of a kinase inhibitor is a critical parameter determining its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative analysis of IN-1130, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), with a focus on confirming its specificity in primary cells. We present available experimental data, outline detailed protocols for assessing specificity, and compare this compound with other commonly used ALK5 inhibitors.

Introduction to this compound and the TGF-β/ALK5 Signaling Pathway

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ALK5, a key serine/threonine kinase in the TGF-β signaling pathway.[1] This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in various pathologies, particularly fibrosis and cancer.[2][3]

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 TBRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Comparative Specificity of ALK5 Inhibitors

The table below summarizes the inhibitory activity of this compound and other well-characterized ALK5 inhibitors. While direct comparative data in the same primary human cell line is limited in the public domain, this table provides a snapshot of their reported potencies.

InhibitorTarget(s)IC50 (ALK5)Selectivity ProfileReference(s)
This compound ALK5 5.3 nM Highly selective against a panel of 27 other kinases (in rats). [1]
SB-431542ALK4, ALK5, ALK794 nMDoes not inhibit ALK1, 2, 3, or 6, or other kinases like p38 MAPK.[4]
GW788388ALK5, TβRII18 nMPotent and selective inhibitor of TGF-β signaling.[5]
Galunisertib (LY2157299)TβRI (ALK5)-Reduces phosphorylation of SMAD2 and SMAD3.[2]
VactosertibTβRI (ALK5)-Enhances anti-tumor T cell immunity.[2]

Experimental Protocols for Specificity Assessment in Primary Cells

To rigorously confirm the specificity of this compound in a primary cell context, a combination of biochemical and cell-based assays is recommended.

Kinase Inhibitor Profiling

This assay is crucial for determining the selectivity of an inhibitor across a broad range of kinases.

Kinase_Profiling_Workflow cluster_workflow Kinase Profiling Workflow Start Start Prepare_Kinase_Panel Prepare Kinase Panel (e.g., 27 kinases) Start->Prepare_Kinase_Panel Add_IN1130 Add this compound (or other inhibitor) Prepare_Kinase_Panel->Add_IN1130 Add_Substrate_ATP Add Kinase-Specific Substrate and ATP Add_IN1130->Add_Substrate_ATP Incubate Incubate at Room Temperature Add_Substrate_ATP->Incubate Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate->Measure_Activity Analyze_Data Analyze Data (Determine % inhibition) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro kinase inhibitor profiling.

Protocol: Kinase Selectivity Profiling using ADP-Glo™

  • Plate Setup: Dispense the desired panel of purified kinases into a 384-well plate.

  • Inhibitor Addition: Add this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add a mixture of the respective kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each inhibitor concentration and determine the IC50 values.

Western Blot for Phosphorylated SMAD2 in Primary Fibroblasts

This cell-based assay directly assesses the ability of an inhibitor to block the downstream signaling of ALK5 in a relevant primary cell type.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for pSMAD2 Culture_Cells Culture Primary Human Fibroblasts Serum_Starve Serum Starve Cells Culture_Cells->Serum_Starve Pretreat_Inhibitor Pre-treat with this compound (or other inhibitors) Serum_Starve->Pretreat_Inhibitor Stimulate_TGFb Stimulate with TGF-β1 Pretreat_Inhibitor->Stimulate_TGFb Lyse_Cells Lyse Cells and Collect Protein Stimulate_TGFb->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Antibody Incubate with Primary Antibody (anti-pSMAD2) Block->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detect Detect Chemiluminescence Secondary_Antibody->Detect

Caption: Workflow for assessing ALK5 inhibition via Western blot of pSMAD2.

Protocol: Western Blot for Phospho-SMAD2

  • Cell Culture: Plate primary human fibroblasts (e.g., dermal or lung fibroblasts) and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other ALK5 inhibitors for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the medium and incubate for 30-60 minutes to induce SMAD2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or GAPDH) to determine the extent of inhibition.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of ALK5. While initial selectivity profiling was conducted in a non-human system, the experimental protocols outlined in this guide provide a robust framework for confirming its specificity in primary human cells. By employing a combination of in vitro kinase profiling and cell-based assays such as Western blotting for phosphorylated SMAD2, researchers can confidently validate the on-target activity of this compound and compare its performance with other ALK5 inhibitors. This rigorous approach is essential for the accurate interpretation of experimental results and for advancing the development of targeted therapies for diseases driven by aberrant TGF-β signaling.

References

IN-1130: A Deep Dive into its Anti-Fibrotic Potential and Comparative Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-fibrotic effects of IN-1130, a novel inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). While preclinical data in induced fibrosis models showcase its promise, a critical gap remains in its validation using genetic models. This guide objectively compares this compound's performance with established anti-fibrotic therapies, pirfenidone and nintedanib, based on available experimental data, and details the key experimental protocols utilized in these assessments.

Executive Summary

This compound has demonstrated significant anti-fibrotic efficacy in preclinical models of induced renal and pulmonary fibrosis. Its mechanism of action, centered on the inhibition of the TGF-β/ALK5 signaling pathway, is well-established as a critical driver of fibrotic processes. However, the current body of public-domain research lacks studies validating these effects in genetic models of fibrosis, which are often more representative of human disease progression. Furthermore, direct head-to-head comparative studies between this compound and the approved anti-fibrotic drugs, pirfenidone and nintedanib, are not yet available. This guide synthesizes the existing data to offer a clear comparison, highlighting both the potential of this compound and the current limitations in the available evidence. There is no publicly available information on the clinical trial status of this compound.

Mechanism of Action: Targeting the Master Regulator of Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is driven by a complex network of signaling pathways. Central to this process is the transforming growth factor-beta (TGF-β) pathway. This compound is a potent and selective small molecule inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1]

By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β. This includes the phosphorylation of Smad2 and Smad3 proteins, their subsequent complex formation with Smad4, and translocation to the nucleus to regulate the transcription of pro-fibrotic genes. The inhibition of this pathway leads to a reduction in the production of key ECM components like collagen and fibronectin, and a decrease in the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_transcription Translocates to Nucleus IN_1130 This compound IN_1130->ALK5 Inhibits

Figure 1: TGF-β Signaling Pathway and this compound's Mechanism of Action.

In contrast, pirfenidone and nintedanib, the currently approved treatments for idiopathic pulmonary fibrosis (IPF), have broader mechanisms of action. Pirfenidone is known to down-regulate the production of TGF-β and other pro-inflammatory cytokines. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrosis, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

Comparative Performance: this compound vs. Alternatives

Direct comparative studies of this compound against pirfenidone and nintedanib in the same preclinical models are not publicly available. Therefore, this comparison is based on data from separate studies.

Preclinical Efficacy of this compound

Studies in induced models of fibrosis have demonstrated the anti-fibrotic effects of this compound.

Table 1: Summary of Preclinical Data for this compound in a Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Rats

ParameterUUO ControlThis compound (10 mg/kg/day)This compound (20 mg/kg/day)Reference
Collagen Content (Hydroxyproline) IncreasedSignificantly ReducedSignificantly Reduced[1]
α-SMA Expression IncreasedSuppressedSuppressed[1]
Fibronectin Expression IncreasedSuppressedSuppressed[1]
Phosphorylated Smad2 IncreasedDecreasedDecreased[1]

Data is presented qualitatively as specific quantitative values were not consistently provided in the source material.

Performance of Pirfenidone and Nintedanib

Pirfenidone and nintedanib have a more extensive body of evidence from both preclinical and clinical studies.

Table 2: Overview of Pirfenidone and Nintedanib Efficacy in Preclinical and Clinical Settings

DrugMechanism of ActionKey Preclinical FindingsKey Clinical Findings (IPF)
Pirfenidone Down-regulates TGF-β and other pro-inflammatory cytokines.Reduced collagen deposition and fibroblast proliferation in various animal models of fibrosis.Slows the rate of decline in forced vital capacity (FVC).[2][3]
Nintedanib Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR).Inhibited fibroblast proliferation, migration, and transformation into myofibroblasts. Reduced lung fibrosis in animal models.[4]Slows the rate of decline in FVC.[4][5]

An in-vitro study directly comparing pirfenidone and nintedanib on human lung fibroblasts (HFL1) showed that both drugs could inhibit TGF-β-induced proliferation. Nintedanib demonstrated a more potent inhibition of Smad3 phosphorylation (51% inhibition) compared to pirfenidone (13% inhibition).

Validation in Genetic Models: A Critical Unanswered Question

A significant limitation in the current understanding of this compound's potential is the absence of studies in genetic models of fibrosis. While induced models are valuable for initial screening, genetic models that spontaneously develop fibrosis often better recapitulate the chronic and progressive nature of human fibrotic diseases.

Several genetic mouse models are available for studying fibrosis, including:

  • Kidney Fibrosis: Uromodulin (Umod) mutant mice, which develop spontaneous kidney fibrosis.

  • Pulmonary Fibrosis: Mice with mutations in surfactant protein C (SFTPC), which lead to spontaneous lung fibrosis.

Validation of this compound's efficacy in these or similar genetic models would provide crucial evidence for its potential therapeutic utility in human fibrotic diseases.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound and other anti-fibrotic agents.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used method to induce renal fibrosis.

UUO_Workflow Anesthesia Anesthetize Animal (e.g., Rat or Mouse) Incision Make Midline or Flank Incision Anesthesia->Incision Ligation Isolate and Ligate the Left Ureter Incision->Ligation Closure Close Incision Ligation->Closure Treatment Administer Vehicle or Test Compound (e.g., this compound) Closure->Treatment Sacrifice Sacrifice Animal at Defined Time Points Treatment->Sacrifice Analysis Harvest Kidneys for Histological and Molecular Analysis Sacrifice->Analysis

Figure 2: Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Model.
Immunohistochemistry (IHC) for α-SMA and Fibronectin

IHC is used to visualize the presence and distribution of specific proteins in tissue sections.

  • Tissue Preparation: Kidneys are fixed in formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are treated to unmask the antigenic sites.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for α-SMA or fibronectin.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The label on the secondary antibody is visualized using a chromogen, resulting in a colored precipitate at the site of the protein.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted for microscopy.

Hydroxyproline Assay for Collagen Quantification

This biochemical assay measures the total collagen content in a tissue sample.

  • Tissue Hydrolysis: The tissue sample is hydrolyzed (e.g., with strong acid or base at high temperature) to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized.

  • Colorimetric Reaction: A reagent is added that reacts with the oxidized hydroxyproline to produce a colored product.

  • Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer.

  • Quantification: The hydroxyproline concentration is determined by comparing the absorbance to a standard curve, and this is used to calculate the total collagen content.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for fibrotic diseases due to its targeted inhibition of the central TGF-β/ALK5 signaling pathway. Preclinical data from induced fibrosis models have demonstrated its ability to reduce key markers of fibrosis. However, to advance its translational potential, several critical knowledge gaps must be addressed:

  • Validation in Genetic Models: Efficacy studies in genetic models of kidney and lung fibrosis are essential to confirm its anti-fibrotic effects in a context that more closely mimics chronic human disease.

  • Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with pirfenidone and nintedanib are needed to provide a clear assessment of its relative potency and efficacy.

  • Clinical Development: The initiation of clinical trials will be the ultimate determinant of this compound's safety and efficacy in patients with fibrotic diseases.

Addressing these areas will be crucial for determining the future role of this compound in the therapeutic armamentarium against fibrosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IN-1130

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds is a paramount concern. This document provides detailed procedural guidance for the proper disposal of IN-1130, a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.

Chemical Identifier:

  • IUPAC Name: 3-[[5-(6-Methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazol-2-yl]methyl]-benzamide

  • CAS Number: 868612-83-3[1]

Safety and Hazard Information

Below is a summary of the key safety and hazard information for this compound, compiled from available Safety Data Sheets (SDS).

Category Information Source
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich, BLD Pharmatech[2]
Hazard Statements H302: Harmful if swallowedSigma-Aldrich, BLD Pharmatech[2]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulation.BLD Pharmatech[2]
Storage Class Code 11: Combustible SolidsSigma-Aldrich
Personal Protective Equipment (PPE) Chemical resistant gloves, lab coat, appropriate safety glasses. Handle in a fume hood.Axon Medchem[3]

Experimental Protocols: Spill and Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and for cleaning up any spills.

Disposal of Unused this compound and Contaminated Materials:

  • Containerization: All waste this compound, including expired or unused material, and any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats) must be collected in a designated, properly sealed, and clearly labeled waste container.

  • Labeling: The waste container must be labeled in accordance with local, state, and federal regulations. At a minimum, the label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Harmful if swallowed").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: In the event of a spill, restrict access to the affected area. If the spill is significant or in a poorly ventilated space, evacuate the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup (Solid Spill):

    • Carefully vacuum or sweep up the dry material.[3]

    • Avoid raising dust during the cleanup process.[3]

    • Place the collected material into a designated hazardous waste container.

  • Decontamination:

    • After the bulk of the spill has been removed, decontaminate the surfaces and any equipment used for cleanup with alcohol.[3]

    • Collect all decontamination materials (e.g., wipes, absorbent pads) in the same hazardous waste container.

  • Final Disposal: Seal and label the waste container and arrange for its disposal as described above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

IN1130_Disposal_Workflow cluster_disposal Routine Disposal Procedure cluster_spill Spill Cleanup Procedure start Start: Handling this compound decision_waste Is there this compound waste? start->decision_waste evacuate 1. Evacuate and ventilate the affected area. start->evacuate Accidental Spill collect_waste 1. Collect waste in a designated, sealed container. decision_waste->collect_waste Yes (Unused/Contaminated) end End: Safe Disposal Complete decision_waste->end No label_container 2. Label container with 'Hazardous Waste', chemical name, and hazards. collect_waste->label_container store_waste 3. Store in a cool, dry, well-ventilated area. label_container->store_waste contact_ehs 4. Contact EHS or licensed contractor for disposal. store_waste->contact_ehs contact_ehs->end don_ppe 2. Don appropriate PPE (gloves, lab coat, safety glasses). evacuate->don_ppe cleanup_spill 3. Carefully sweep or vacuum solid material, avoiding dust. don_ppe->cleanup_spill decontaminate 4. Decontaminate surfaces and equipment with alcohol. cleanup_spill->decontaminate collect_spill_waste 5. Place all contaminated materials in hazardous waste container. decontaminate->collect_spill_waste collect_spill_waste->label_container

Caption: Workflow for the routine disposal and accidental spill cleanup of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.